Product packaging for Cyclodiol(Cat. No.:CAS No. 116229-13-1)

Cyclodiol

Cat. No.: B108581
CAS No.: 116229-13-1
M. Wt: 298.4 g/mol
InChI Key: YGXXZMDWSWSCSI-UYUJGIFYSA-N
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Description

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic estrogen derivative that was investigated in the 1990s but never approved for medical use . Chemically, it is classified as a 14α,17α-ethano-17β-estradiol, indicating it is a derivative of the natural hormone estradiol with a bridge between the C14α and C17α positions . This structural modification creates a novel steroidal compound for scientific investigation. In preclinical research, this compound has been characterized as a potent agonist of the estrogen receptor alpha (ERα). Studies have shown that it possesses 100% of the relative binding affinity of estradiol for the human ERα and demonstrates similar transactivational capacity at this receptor . Its pharmacological potency was found to be comparable to that of estradiol when administered by subcutaneous injection in research models . The primary application of this compound is for research use only, providing scientists with a tool to study estrogen receptor signaling and the effects of modified steroidal structures. Like other estrogens, this compound has shown evidence of genotoxicity in studies . Available pharmacokinetic data from historical clinical investigations indicate an absolute bioavailability of 33 ± 19% and an elimination half-life of 28.7 hours . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₂₆O₂ B108581 Cyclodiol CAS No. 116229-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXXZMDWSWSCSI-UYUJGIFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921978
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116229-13-1
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116229-13-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zk 115194
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
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Record name ZK-115194
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Synthetic Methodologies for Cyclic Diols

Regioselective Functionalization of Cyclic Diols

Borinic Acid-Catalyzed Monoacylation, Sulfonylation, and Alkylation

Diarylborinic acid catalysis represents an efficient and versatile method for the regioselective monofunctionalization of 1,2- and 1,3-diols. organic-chemistry.orgnih.gov This approach is competitive with established organotin-catalyzed reactions in terms of efficiency, scope, and operational simplicity, while avoiding the use of toxic reagents. organic-chemistry.org The catalysis is effective for a range of transformations, including acylation, sulfonylation, and alkylation, across a broad spectrum of diol substrates, from simple cyclic and acyclic diols to complex carbohydrates. organic-chemistry.orgnih.gov

The mechanism is believed to involve the formation of a tetracoordinate borinate complex as a key intermediate. organic-chemistry.orgnih.gov Kinetic studies and catalyst structure-activity relationships support a process where this complex reacts with the electrophile in the turnover-limiting step of the catalytic cycle. nih.gov The catalyst demonstrates a notable preference for equatorial hydroxyl groups in cis-1,2-diol pairings within pyranoside structures. organic-chemistry.org This selectivity allows for highly predictable outcomes in complex polyol systems.

Research has demonstrated the successful monotosylation of various pyranoside derivatives bearing three secondary hydroxyl groups, achieving an average yield of 88% across seven different examples. nih.gov The method's applicability has been extended to 28 examples of 1,2- and 1,3-diols not derived from carbohydrates, showcasing its broad utility. nih.gov

Table 1: Summary of Borinic Acid-Catalyzed Monofunctionalization of Diols

Transformation Catalyst System Substrate Type Key Features
Monoacylation Diarylborinic Acid 1,2- and 1,3-Diols, Carbohydrates High regioselectivity, mild conditions. organic-chemistry.org
Monosulfonylation Diarylborinic Acid Pyranosides, 1,2- and 1,3-Diols Excellent yields for monotosylation (avg. 88%). nih.gov

| Monoalkylation | Diarylborinic Acid | 1,2- and 1,3-Diols | Broad substrate scope, competitive with organotin methods. organic-chemistry.orgnih.gov |

Contrasteric Glycosylations of 1,2-Diols

Contrasteric glycosylation addresses the challenge of selectively functionalizing the more sterically hindered hydroxyl group in a 1,2-diol, a common motif in many terpene glycosides. nih.govchemrxiv.org Conventional strategies that involve protecting the more accessible hydroxyl group often fail, as this only increases the steric hindrance around the target alcohol. chemrxiv.org

A modern approach utilizes a cleavable linker to temporarily connect the sugar and the diol, forming a macrocycle. acs.org This intramolecular strategy facilitates glycosylation at the otherwise disfavored position. A notable application of this method involves a sugar-linker that forms a cleavable, 10-membered ring with high efficiency, enabling the synthesis of complex natural products like cotylenin E, cotylenin J, and ISIR-050. chemrxiv.orgacs.org

The selection of an effective linker can be guided by computational modeling, such as DFT calculations, to predict reaction barriers, side reactions, and stereoselectivity. chemrxiv.org For instance, modeling has been used to triage virtual linkers by analyzing on- and off-pathway barriers and conformational preferences. chemrxiv.org This methodology has proven to be robust and scalable, successfully applied to a diverse range of 1,2-diols, from complex structures like cotylenol (B1246887) to simpler ones like isobutene glycol. acs.org

Table 2: Examples of Contrasteric Glycosylation Selectivity

Substrate Linker Type Key Outcome Reported Selectivity
Cotylenol Acrylate-based cleavable linker Synthesis of Cotylenin E, J, ISIR-050. acs.org N/A
trans-cyclohex-4-en-1,2-diol Virtual o-toluoyl-based linker Computational model for selectivity. >30:1 (α:β) calculated. chemrxiv.org
2-methylpropane-1,2-diol o-toluoyl sugar-linker conjugate Successful 11-membered ring formation. >20:1 (α:β) for macrocyclization. chemrxiv.org

| Isobutene Glycol | Diversifiable sugar-linker cassette | Efficient cyclization via 10-membered ring. | >20:1 (α:β). acs.org |

Derivatization for Subsequent Cyclic Diol Synthesis

Formation of Cyclic Thionocarbonates from 1,2-Diols

Vicinal diols (1,2-diols) can be readily converted into cyclic thionocarbonates. youtube.comacs.org This transformation creates a five-membered ring structure that serves as a reactive intermediate for further synthetic manipulations. youtube.com These cyclic thionocarbonates are noted for their high reactivity, which is comparable to, and in some cases greater than, that of cyclic sulfates. documentsdelivered.com

The formation of the thionocarbonate activates the diol, making it susceptible to various nucleophilic attacks that would not be possible on the original diol. This reactivity has been exploited in the stereoselective preparation of important functional groups and molecular backbones. For example, cyclic thionocarbonate intermediates have been used in the synthesis of ceramide and its analogues, as well as in the conversion of syn-diols to syn-amino alcohols. acs.org The process typically involves reacting the 1,2-diol with a thiocarbonyl source, leading to the formation of the five-membered cyclic thiocarbonate. youtube.com

Application of Silylated Dithianes as Scaffolds for Cyclic 1,3-Diols

A novel synthetic route for producing chiral, cyclic 1,3-diols utilizes silylated dithianes as "relay linchpins". nih.govnih.gov This methodology is particularly valuable for creating building blocks for spatially diverse small molecule libraries, where conformational diversity is a key design element. nih.govnih.gov

The synthesis involves the reaction of silylated dithiane anions with appropriate electrophiles. uwindsor.ca For the creation of mono-protected 1,3-diols, a protocol using TMS-dithiane (trimethylsilyl-dithiane) has been developed. nih.gov This approach allows for the selective removal of the more chemically labile TMS ether group, providing a free hydroxyl group for further diversification while the other remains protected. nih.gov This strategy has been successfully applied to generate stereoisomers of mono-TIPS protected cyclopentanediol and various cyclohexane-1,3-diols. nih.gov The resulting chiral diol scaffolds can then be used to construct libraries of compounds with diverse three-dimensional arrangements. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
Diarylborinic acid
Cotylenin A
Cotylenin E
Cotylenin J
Cotylenol
ISIR-050
Isobutene glycol
trans-cyclohex-4-en-1,2-diol
2-methylpropane-1,2-diol
Ceramide
TMS-dithiane (trimethylsilyl-dithiane)
TIPS (Triisopropylsilyl) protected cyclopentanediol

Mechanistic Investigations of Cyclic Diol Transformations

Oxidation Mechanisms of Cyclic Diols

The oxidation of cyclic diols can lead to a variety of products, such as hydroxycarbonyl (B1239141) compounds or products of carbon-carbon bond cleavage. The specific outcome is highly dependent on the structure of the diol and the nature of the oxidizing agent employed. Mechanistic studies, often involving kinetic analysis, have been crucial in elucidating the pathways of these transformations.

Kinetics and Proposed Pathways in Oxidative Reactions

Kinetic studies have been instrumental in understanding the mechanisms of diol oxidation. For instance, the oxidation of various vicinal and non-vicinal diols by quinolinium fluorochromate (QFC) in dimethylsulfoxide follows Michaelis-Menten type kinetics. niscpr.res.in This observation suggests the formation of a complex between the diol and the oxidant in a pre-equilibrium step. The reaction is first-order with respect to QFC. niscpr.res.in A significant primary kinetic isotope effect (kH/kD = 6.35) was observed in the oxidation of [1,1,2,2-²H₄]ethanediol, indicating that the cleavage of a C-H bond is part of the rate-determining step. niscpr.res.in

In contrast, the oxidation of vicinal diols by bis(2,2'-bipyridyl) copper(II) permanganate (B83412) (BBCP) also exhibits Michaelis-Menten kinetics but shows an absence of a primary kinetic isotope effect for the oxidation of [1,1,2,2-²H₄]ethanediol. ias.ac.in This suggests that C-H bond cleavage is not involved in the rate-determining step for this specific reaction. Instead, a mechanism involving a cyclic permanganate ester is proposed, where the rate-determining step is the decomposition of this intermediate via C-C bond fission. ias.ac.in

The oxidation of diols by acid permanganate is first-order with respect to both the diol and the permanganate. rsc.org Similar to the BBCP oxidation, this reaction also shows no primary kinetic isotope effect for [1,1,2,2-²H₄]ethane-1,2-diol, suggesting a mechanism that does not involve rate-determining C-H bond cleavage for vicinal diols. rsc.org For these diols, an acyclic mechanism involving glycol bond fission is proposed. rsc.org

Table 1: Kinetic Data for the Oxidation of Diols

Oxidizing SystemKinetic ProfilePrimary Kinetic Isotope Effect (kH/kD)Proposed Rate-Determining StepReference
Quinolinium Fluorochromate (QFC)First order in [QFC]; Michaelis-Menten in [Diol]6.35 for ethanediolC-H bond cleavage niscpr.res.in
Bis(2,2'-bipyridyl) copper(II) permanganate (BBCP)First order in [BBCP]; Michaelis-Menten in [Diol]Absent for ethanediolDecomposition of cyclic permanganate ester (C-C fission) ias.ac.in
Acid PermanganateFirst order in [Diol] and [Permanganate]Absent for ethane-1,2-diolGlycol bond fission rsc.org
Periodic Acid (HIO₄)Formation of cyclic periodate (B1199274) ester intermediateNot specifiedDecomposition of cyclic ester (for trans-diols) surrey.ac.ukucalgary.ca

Role of Oxidizing Agents in Cyclic Diol Conversions

The choice of oxidizing agent is critical as it dictates the reaction pathway and the final products.

Chromium (VI) Reagents : Reagents like quinolinium fluorochromate (QFC) and pyridinium (B92312) chlorochromate (PCC) are known to oxidize diols to the corresponding hydroxycarbonyl compounds without cleaving the C-C bond. niscpr.res.inyoutube.com The mechanism involves the formation of a chromate (B82759) ester followed by the removal of a proton in the rate-determining step. youtube.com

Permanganate Reagents : Acid permanganate and bis(2,2'-bipyridyl) copper(II) permanganate (BBCP) react differently with vicinal diols compared to other diols. ias.ac.inrsc.org Vicinal diols undergo oxidative cleavage of the C-C bond to yield carbonyl compounds, whereas non-vicinal diols typically yield hydroxycarbonyl compounds. ias.ac.inrsc.org The mechanism for vicinal diols is proposed to proceed through a cyclic permanganate ester, the decomposition of which leads to bond cleavage. ias.ac.in

Periodate and Lead(IV) Acetate (B1210297) : Periodic acid (HIO₄) and lead(IV) acetate [Pb(OAc)₄] are specific reagents for the oxidative cleavage of vicinal diols. ucalgary.cayoutube.commasterorganicchemistry.com The reaction proceeds via the formation of a cyclic periodate or plumbate ester. ucalgary.ca The subsequent decomposition of this cyclic intermediate involves a rearrangement of electrons that breaks the C-C bond and forms two carbonyl groups. ucalgary.ca This reaction is highly selective for 1,2-diols. ucalgary.ca

Manganese/H₂O₂ System : A catalyst system based on manganese salts and pyridine-2-carboxylic acid with hydrogen peroxide (H₂O₂) can selectively oxidize vicinal diols to α-hydroxy ketones with limited further oxidation. nih.gov Studies on cyclic diols show that trans-1,2-diols are generally more reactive than their cis-isomers with this system. nih.gov

Cyclodehydration Mechanisms for Cyclic Ether Formation

The intramolecular dehydration of diols, or cyclodehydration, is a fundamental method for synthesizing cyclic ethers. This transformation can be catalyzed by acids or transition metal complexes, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Cyclization Pathways

The classical mechanism for the formation of cyclic ethers from diols is acid-catalyzed cyclization. wikipedia.org The process is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). wikipedia.org This is followed by an intramolecular nucleophilic attack (Sₙ2 or Sₙ1 type) from the second hydroxyl group onto the carbon bearing the protonated hydroxyl group, displacing water and forming the cyclic ether after deprotonation. wikipedia.org

Heteropoly acids, such as H₃PW₁₂O₄₀, have proven to be effective and reusable catalysts for the cyclodehydration of 1,n-diols to yield cyclic ethers like tetrahydrofuran (B95107) (from butane-1,4-diol) and tetrahydropyran (B127337) (from pentane-1,5-diol). nih.gov These solid acid catalysts offer an alternative to conventional homogeneous mineral acids like H₂SO₄. nih.gov

Transition Metal-Catalyzed Cyclodehydration

Transition metal complexes offer alternative, non-classical pathways for diol cyclodehydration. An N-heterocyclic carbene (NHC)–Ir(III) complex has been shown to catalyze the cyclodehydration of 1,4- and 1,5-diols. nih.gov Mechanistic investigations, including Hammett studies, kinetic isotope effect (KIE) experiments, and crossover studies, revealed that the reaction mechanism is highly dependent on the electronic properties of the diol substrate. nih.govresearchgate.net

For most diols, including those with electron-withdrawing substituents, the reaction proceeds via a metal-hydride-driven "hydrogen-transfer" mechanism. nih.govresearchgate.net This pathway involves the initial dehydrogenation of the diol to form a keto-alcohol intermediate and an iridium-hydride species, followed by intramolecular cyclization and subsequent hydrogenation of the resulting enol ether. A significant kinetic isotope effect (KIE) of 2.94 was observed for the cyclization of 1-phenyl-1,4-pentanediol, indicating that the C-H bond cleavage at the benzylic position is the rate-determining step. nih.gov

Conversely, for very electron-rich aromatic diols, the mechanism switches to a classical acid-catalyzed pathway, where the iridium complex acts as a Lewis acid. This is supported by a negligible KIE of 1.14 for the p-methoxy-substituted diol, suggesting C-H bond cleavage is not rate-determining. nih.gov

Table 2: Mechanistic Pathways in Iridium-Catalyzed Cyclodehydration of Diols

Substrate TypeProposed MechanismKey EvidenceReference
Electron-poor or unsubstituted aromatic diolsHydrogen-Transfer (Metal-Hydride Driven)Significant KIE (2.94), linear Hammett plot (ρ = -1.7) nih.govresearchgate.net
Very electron-rich aromatic diolsAcid-Catalyzed (SN-type)Negligible KIE (1.14), deviation from Hammett plot nih.govresearchgate.net

Mechanistic Aspects of Cyclic Carbonate Formation from Diols and CO₂

The synthesis of cyclic carbonates from diols and carbon dioxide (CO₂) is a significant reaction, particularly from a green chemistry perspective. The mechanism for this transformation, often catalyzed by N-heterocyclic carbenes (NHCs), has been the subject of detailed investigation. rsc.orgrsc.org This reaction typically requires a base, such as cesium carbonate (Cs₂CO₃), and an alkyl halide. rsc.orgmdpi.com

Two plausible, and likely concurrent, mechanisms have been proposed. rsc.orgmdpi.com

Mechanism 1: CO₂ Activation Pathway

Activation of CO₂ : The NHC catalyst, acting as a strong nucleophile, attacks the electrophilic carbon of CO₂ to form a stable NHC-CO₂ adduct, often an imidazolium (B1220033) carboxylate. rsc.orgmdpi.com

Alkylation : This adduct then reacts with an alkyl halide (e.g., dibromomethane), forming an activated carbonate intermediate. rsc.org

Nucleophilic Attack and Cyclization : In parallel, the base deprotonates one of the diol's hydroxyl groups to form an alkoxide. This alkoxide then performs a nucleophilic attack on the activated carbonate intermediate. A subsequent intramolecular cyclization, involving the second hydroxyl group, leads to the formation of the cyclic carbonate and elimination of a leaving group. rsc.org

Mechanism 2: In-situ Carbonate Formation Pathway An alternative pathway suggests that the base (e.g., Cs₂CO₃) reacts with the alkyl halide (e.g., BuBr) to form a dialkyl carbonate (e.g., dibutyl carbonate) in situ. mdpi.com This is followed by a transesterification reaction between the diol and the dialkyl carbonate, catalyzed by the base, to produce the cyclic carbonate. mdpi.com

Electrochemical methods can also be employed, where the cathodic reduction of imidazolium ionic liquids generates the NHC catalyst in situ, which then proceeds to react with CO₂ and the diol to form the cyclic carbonate. mdpi.com

Carbene-Catalyzed Reaction Mechanisms

The transformation of cyclic diols can be effectively catalyzed by N-heterocyclic carbenes (NHCs), particularly in reactions such as the synthesis of cyclic carbonates from diols and carbon dioxide (CO₂). rsc.orgrsc.org These reactions represent a significant advancement as they utilize CO₂ as a renewable C1 source under relatively mild conditions. rsc.org The mechanism for the carbene-catalyzed synthesis of cyclic carbonates from diols is proposed to be a multi-step process. rsc.org

Initially, the NHC acts as a nucleophile, activating CO₂ through the formation of a carbene-CO₂ adduct, such as an imidazolium carboxylate. rsc.org In a parallel step, a base like cesium carbonate (Cs₂CO₃) generates an alkoxide from the diol. rsc.org A key intermediate is then formed through the nucleophilic attack of this alkoxide on an alkyl halide, which is also present in the reaction mixture. rsc.org The secondary hydroxyl group of the diol is subsequently deprotonated, leading to an intramolecular addition that forms the final cyclic carbonate product and regenerates the carbene catalyst for the next cycle. rsc.org

In other systems, such as those using cationic N-heterocyclic carbene (NHC)-Iridium(III) complexes, the cyclodehydration of 1,4- and 1,5-diols to form tetrahydrofurans and tetrahydropyrans can proceed through different mechanistic pathways depending on the electronic properties of the diol substrate. nih.gov For most substrates, a metal-hydride-driven pathway involving a hydrogen-transfer mechanism is proposed. nih.gov However, for very electron-rich aromatic diols, the reaction follows a more classical acid-catalyzed mechanistic pathway. nih.gov

Metal-Free and Ambient Pressure Conditions

A significant area of research focuses on developing transformations of cyclic diols under metal-free and ambient pressure conditions to enhance the sustainability of chemical processes. rsc.orgrsc.org The carbene-catalyzed synthesis of cyclic carbonates from diols and CO₂ is a prime example of such a system, proceeding efficiently at atmospheric pressure. rsc.orgrsc.org The use of an organic catalyst like an N-heterocyclic carbene, often generated in situ from its corresponding salt (e.g., a thiazolium salt) and a base, completely avoids the need for transition metals. rsc.orgrsc.org

Another innovative metal-free strategy involves the use of ionic liquids (ILs) to catalyze the dehydrative cyclization of diols to form O-heterocycles. nih.gov In this system, the ionic liquid's cation and anion work cooperatively as a hydrogen-bond donor and acceptor, respectively. nih.gov This dual activation facilitates the cleavage of the C-O and O-H bonds of the alcohol through hydrogen bonding, promoting cyclization under mild, metal-free conditions. nih.gov A key advantage of this method is the spontaneous separation of the product from the ionic liquid, which allows for easy recycling of the catalyst system. nih.gov

Furthermore, the oxidative cleavage of 1,2-diols can be achieved under metal-free conditions using a combination of Oxone as the oxidant and halide salts like potassium bromide (KBr) or sodium chloride (NaCl) as catalysts. unizar.es This method is effective for a wide range of substrates, including aliphatic, cyclic, and aromatic diols, and operates under mild room temperature conditions. unizar.es

Deoxydehydration Reaction Mechanisms of Cyclic Diol Substrates

The deoxydehydration (DODH) reaction is a critical transformation that converts vicinal diols into alkenes, offering a powerful tool for converting biomass-derived feedstocks into valuable chemicals. chemrxiv.orgroyalsocietypublishing.org A general mechanism for DODH catalyzed by metal-oxo complexes involves three main stages: (i) condensation of the diol onto the metal catalyst, (ii) reduction of the resulting metal-diolate, and (iii) extrusion of the olefin to regenerate the catalyst. royalsocietypublishing.org

Experimental and Computational Studies of Vanadium Catalysis

Vanadium complexes have emerged as cost-effective and efficient catalysts for the deoxydehydration of diols. acs.orgchemrxiv.org Experimental studies have demonstrated that vanadium(V)-based catalysts can successfully perform the DODH of various cyclic diols. chemrxiv.org For instance, using a [n-Bu₄N]-(dipic)VO₂ catalyst and triphenylphosphine (B44618) as a reductant, cis-1,2-cyclohexanediol (B155557) can be converted to cyclohexene. chemrxiv.org More significantly, this catalytic system has been shown to be capable of the direct deoxydehydration of trans-cyclic diol substrates, a transformation that is challenging for other catalyst systems. chemrxiv.orgchemrxiv.orgnih.gov

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of vanadium-catalyzed DODH. acs.orgnih.govacs.org These studies have evaluated different potential reaction pathways. One key finding is the preference for a pathway where the vanadium(V) catalyst is first reduced to a vanadium(III) species by the phosphine (B1218219) reductant before the diol condensation occurs (Pathway B), as this is energetically more favorable than the pathway where diol activation precedes the reduction (Pathway A). nih.govacs.org DFT calculations also highlight the importance of spin-crossover processes, where the system transitions from a singlet to a triplet state, in lowering the energy barriers for the reaction. chemrxiv.orgacs.org Experimental evidence supports the involvement of these triplet states, as the reaction yields are significantly enhanced in the presence of light. chemrxiv.org

Table 1: Vanadium-Catalyzed DODH of Various Diol Substrates
Substrate (S)ProductYield (%) (Dark)Yield (%) (Light)Fold Increase
cis-1,2-Cyclopentanediol (B1582340) (S2)Cyclopentene (B43876)10333.3
trans-1,2-Cyclopentanediol (S2')Cyclopentene3175.7
cis-1,2-Cyclohexanediol (S3)Cyclohexene15251.7
trans-1,2-Cyclohexanediol (B13532) (S3')Cyclohexene5122.4
Styrenediol (S4)Styrene11343.1

This table summarizes the experimental yields for the deoxydehydration of various cyclic and linear diols catalyzed by a vanadium complex, showing the significant enhancement of the reaction in the presence of visible light. Data sourced from ChemRxiv chemrxiv.org.

Concerted vs. Stepwise C-O Bond Cleavage Pathways

A central aspect of the DODH mechanism is the nature of the carbon-oxygen (C-O) bond cleavage in the final olefin extrusion step. chemrxiv.org This can occur through a concerted pathway, where both C-O bonds break simultaneously, or a stepwise pathway, where one bond breaks first, followed by the second. chemrxiv.orgchemrxiv.org Computational studies have revealed that the ability of vanadium catalysts to access a stepwise cleavage mechanism is key to their success with challenging substrates like trans-cyclic diols. chemrxiv.orgnih.gov

For catalysts like those based on rhenium, the DODH reaction is believed to proceed via a concerted mechanism that requires the diol to adopt a planar arrangement with the metal center. chemrxiv.org Cyclic trans-diols are sterically constrained and cannot achieve this planar geometry, resulting in a very high energy barrier for the concerted olefin extrusion step. chemrxiv.org

In contrast, vanadium-catalyzed DODH can proceed through a lower-energy stepwise pathway. chemrxiv.orgacs.org This mechanism often involves a spin-crossover from a singlet vanadium(III)-diolate to a triplet state. acs.org From this triplet state, the cleavage of the first C-O bond occurs, forming a carbon-centered radical on a vanadium(IV) species. chemrxiv.org Following a second spin crossover back to a singlet state, the final concerted C-O and C-V bond cleavage releases the alkene product. chemrxiv.orgacs.org This stepwise route avoids the high-energy planar transition state of the concerted mechanism, thus providing an energetically feasible path for the deoxydehydration of cyclic trans-diols. chemrxiv.orgchemrxiv.orgnih.gov

Catalyst Activation Modes in Cyclic Diol-Involved Reactions

Hydrogen-Bonding Interactions in Diol Catalysts

Hydrogen-bond catalysis is an important activation mode in organocatalysis that mimics aspects of metal-based Lewis acid catalysis. nih.govwikipedia.org The formation of a hydrogen bond between a catalyst (the H-bond donor) and a substrate increases the electrophilicity of the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This principle has been applied in reactions involving diols, both as substrates and as the catalysts themselves. nih.govacs.org

Diarylacetylenediols have been investigated as a class of hydrogen-bonding catalysts for reactions like the Diels-Alder reaction. nih.gov In these systems, the hydroxyl groups of the diol catalyst are thought to activate a carbonyl group on the substrate. nih.gov While initial hypotheses often suggest a dual hydrogen bond activation, studies have shown that even a single hydrogen bond can lead to significant rate acceleration. nih.gov The catalytic activity of these diol catalysts can be tuned by modifying their electronic properties; for instance, adding electron-withdrawing groups to the aryl rings increases their acidity and, consequently, their catalytic activity. nih.gov

In other reactions, such as the gold-catalyzed cyclization of monoallylic diols, intramolecular hydrogen bonding within the diol substrate itself plays a crucial role. acs.org This internal hydrogen bonding facilitates a two-step cyclization pathway by pre-organizing the molecule for nucleophilic attack and enabling an efficient proton transfer after the C-O bond is formed. acs.org This templating effect is also responsible for the high degree of stereoselectivity observed in the reaction, as it biases the conformation of the transition state. acs.org

Table 2: Relative Rate Enhancement in Diels-Alder Reaction Catalyzed by Diarylacetylenediols
CatalystSubstituent on Aryl GroupRelative Rate (krel)
Diol 1-H2.8
Diol 5-F (para)14.0
Diol 9-CF₃ (meta)21.8
3-Trifluoromethyl phenol (B47542) (control)-CF₃ (meta)10.3

This table illustrates how modifying the electronic nature of diarylacetylenediol catalysts affects their performance in accelerating the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone. Data sourced from PMC nih.gov.

Boronate Complex Formation and Stereochemical Models

The reaction between boronic acids and cyclic diols to form cyclic boronate esters is a rapid and reversible process of significant interest in fields ranging from organic synthesis to the development of chemical sensors and self-healing materials. mdpi.comnih.govmanchester.ac.uk This transformation is governed by a complex interplay of factors including pH, the stereochemistry of the diol, and the electronic properties of the boronic acid. nih.govacs.org The resulting boronate esters are five- or six-membered rings that exhibit distinct structural and stereochemical properties. nih.govresearchgate.net

The mechanism of boronate ester formation is highly pH-dependent. manchester.ac.uk Boronic acids (RB(OH)₂) are weak Lewis acids that exist in equilibrium with their corresponding anionic boronate ions (RB(OH)₃⁻). researchgate.netnih.gov While both the neutral boronic acid and the anionic boronate can react with a diol, the reaction pathways and intermediates differ. researchgate.net The generally accepted mechanism involves the conversion of the trigonal (sp²-hybridized) boronic acid to a tetrahedral (sp³-hybridized) intermediate upon interaction with the diol. nih.govrsc.org This tetrahedral species is often stabilized relative to the starting materials, particularly in the case of cis-1,2-diols, due to the release of strain in the newly formed five-membered ring. nih.govrsc.org Subsequent elimination of water molecules yields the final trigonal boronate ester. rsc.org

Spectroscopic methods, particularly ¹¹B NMR, are invaluable for investigating the formation and structure of these complexes. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. nih.gov Trigonal planar boron atoms typically resonate in the range of 28–30 ppm, whereas tetrahedral boronate esters and solvent-inserted species appear further upfield, between 8 and 15 ppm. mdpi.comnih.gov This technique allows for the in-situ monitoring of the equilibrium between the free boronic acid and the boronate ester, providing quantitative data on complex formation. mdpi.comnih.gov

The stability of the resulting boronate ester is critically influenced by the structure of the cyclic diol. Key findings from various studies highlight several governing principles:

Stereochemistry : cis-1,2-Diols react much more readily and form more stable esters than their trans isomers. For instance, cis-1,2-cyclopentanediol rapidly displaces ethylene (B1197577) glycol from its phenylboronic ester, while the trans isomer is completely unreactive. researchgate.net This demonstrates that a cis-coplanar arrangement of the hydroxyl groups is a prerequisite for efficient esterification. researchgate.net

Ring Size : Six-membered boronate esters, formed from 1,3-diols, are often thermodynamically more stable than their five-membered counterparts derived from 1,2-diols. researchgate.net

Substituents : Alkyl substituents on the carbons bearing the hydroxyl groups can slow the rate of transesterification but often lead to a thermodynamically more stable final boronate ester. researchgate.net

The interaction between chiral cyclic diols and boronic acids has been leveraged to develop stereochemical models for determining absolute configuration. The derivatization of a chiral 1,2-diol with an achiral boronic acid containing chromophoric groups, such as dinaphthyl borinic acid, creates a chiral boronate ester. nih.gov The spatial arrangement of the chromophores is dictated by the absolute stereochemistry of the diol. This allows for the use of exciton-coupled circular dichroism (ECCD), where the predictable interaction between the chromophores gives a specific CD spectrum signature that can be correlated to the diol's absolute configuration. nih.gov

Quantitative analysis of the binding affinity between boronic acids and diols is often performed using competitive binding assays. nih.govacs.org A common method involves the dye Alizarin Red S (ARS), a catechol which forms a fluorescent complex with boronic acids. nih.govpolimi.it When a competing diol is introduced, it displaces the ARS, leading to a measurable decrease in fluorescence intensity. nih.gov This allows for the calculation of the association constant (Keq) for the diol-boronic acid pair. acs.org

Table 1: Influence of Diol Structure on Boronate Ester Stability

DiolBoronic Acid/Ester SystemObservationReference
cis-1,2-CyclopentanediolTransesterification with 2-phenyl-1,3,2-dioxaborolaneInstantaneous displacement of ethylene glycol, indicating high stability of the resulting ester. researchgate.net
trans-1,2-CyclopentanediolTransesterification with 2-phenyl-1,3,2-dioxaborolaneTotally unreactive, demonstrating the necessity of a cis-diol configuration. researchgate.net
PinanediolComplexation with 2-fluorophenylboronic acidForms a very stable trigonal ester (Ktrig ≈ 2 × 10⁴ M⁻¹) and a less stable tetrahedral hydroxocomplex (Ktet ≈ 5 × 10³ M⁻¹), an inversion of the typically observed stability order. rsc.org
1,3-Diols (general)Comparison with 1,2-diolsForm six-membered boronic esters that are generally more thermodynamically stable than the five-membered analogs from 1,2-diols. researchgate.net

Table 2: Spectroscopic Data for Boronate Complex Characterization

TechniqueBoron SpeciesTypical Chemical Shift (ppm)SignificanceReference
¹¹B NMRTrigonal Boronic Acid/Ester28 - 30Indicates sp² hybridization of the boron atom. nih.gov
¹¹B NMRTetrahedral Boronate Complex8 - 15Indicates sp³ hybridization, characteristic of the boronate anion or solvent-inserted species. mdpi.comnih.gov
¹¹B NMRIntramolecular N—B Coordinated Species14 - 15Evidence for dative bond formation which can stabilize the complex. nih.gov

Conformational Analysis and Dynamics of Cyclic Diols

Theoretical Frameworks for Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify their most stable conformations. For cyclic diols, Density Functional Theory (DFT) and ab initio methods are at the forefront of theoretical investigations.

Density Functional Theory (DFT) has become a widely used method for the conformational analysis of cyclic diols due to its balance of computational cost and accuracy. DFT calculations can predict the geometries and relative energies of different conformers, providing insights into the conformational equilibria.

For instance, studies on vicinal diols like ethane-1,2-diol have utilized DFT to explore the stability of conformers, although the presence of intramolecular hydrogen bonds in such systems is a subject of ongoing discussion based on topological and electron density criteria. researchgate.net In larger cyclic systems, such as derivatives of cyclohexane-1,2-diol, DFT has been employed to study the equilibrium between diequatorial and diaxial conformers. nih.gov These calculations often reveal that the diequatorial conformer is favored, a preference that can be influenced by solvent polarity. nih.gov For trans-1,2-dihalocyclohexanes, a related class of compounds, DFT calculations at the B3LYP/6-311+G** level have been used to determine the energy differences between the diequatorial (ee) and diaxial (aa) conformations in various solvents, highlighting the role of hyperconjugative effects in stabilizing the diaxial form. chemicalbook.com

A study on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) highlights the structural differences between its cis and trans isomers. The non-planar ring of the cis isomer contrasts with the planar ring of the trans isomer, with distinct dihedral angles. wikipedia.org

Table 1: Calculated Conformational Energy Differences for Selected Cyclic Compounds using DFT

CompoundConformationsEnergy Difference (kcal/mol)Solvent/PhaseReference
trans-1,2-DichlorocyclohexaneE(ee) - E(aa)0.95Gas Phase chemicalbook.com
trans-1,2-DichlorocyclohexaneE(ee) - E(aa)0.36CCl4 chemicalbook.com
trans-1,2-DichlorocyclohexaneE(ee) - E(aa)-0.80DMSO chemicalbook.com
trans-1,2-DibromocyclohexaneE(ee) - E(aa)1.40Gas Phase chemicalbook.com
trans-1,2-DibromocyclohexaneE(ee) - E(aa)0.93CCl4 chemicalbook.com
trans-1,2-DibromocyclohexaneE(ee) - E(aa)-0.05DMSO chemicalbook.com

This table is interactive. You can sort the data by clicking on the column headers.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying conformational equilibria. These methods are particularly valuable for understanding the subtle energetic differences between conformers.

For cyclopentanol (B49286) and its diol derivatives, ab initio calculations have been instrumental in identifying stable envelope and half-chair conformations. researchgate.net In the case of trans-cyclopentane-1,2-diol, ab initio calculations predicted a diequatorial conformer to be more stable than a diaxial conformer by 0.70 kcal/mol. researchgate.net This contrasts with molecular mechanics calculations which suggested a larger energy difference. researchgate.net Such studies underscore the importance of high-level theoretical methods in accurately describing systems with competing conformational influences like intramolecular hydrogen bonding.

Studies on a range of diols, from ethane-1,2-diol to larger systems, have employed ab initio methods to investigate the relative stability of intramolecular hydrogen bonds. nih.gov These calculations, which involve geometry optimization and analysis of the –O···H– distance and –O–H···O angle, have shown that the stability of such bonds generally increases as the hydroxyl groups become more separated on the carbon chain. nih.gov For vicinal diols, however, the existence of a true intramolecular hydrogen bond has been questioned based on the criteria of Bader's Atoms in Molecules (AIM) theory. nih.gov

Table 2: Ab Initio Calculated Energy Differences for Cyclopentanol and Cyclopentane-1,2-diol Conformers

CompoundConformationsEnergy Difference (kcal/mol)MethodReference
CyclopentanolΔE(1A - 1B)0.93ab initio researchgate.net
CyclopentanolΔE(1B - 1C)0.15ab initio researchgate.net
trans-Cyclopentane-1,2-diolΔE(3A - 3B)0.70ab initio researchgate.net

This table is interactive. You can sort the data by clicking on the column headers. 1A, 1B, 1C, 3A, and 3B refer to different envelope and half-chair conformations.

Experimental Techniques for Conformational Elucidation

While theoretical methods provide a foundational understanding of conformational preferences, experimental techniques are essential for validating these predictions and observing the behavior of cyclic diols in different physical states.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular forces that are present in condensed phases. dtic.mil The method involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. dtic.mil This provides information about internuclear distances and bond angles, allowing for the elucidation of the dominant conformers in the gas phase. While specific GED studies focused solely on simple, unsubstituted cyclic diols are not extensively documented in readily available literature, the technique has been applied to related cyclic ketones like 1,3-cyclohexanedione (B196179) and 1,4-cyclohexanedione (B43130) to determine their gas-phase structures and conformational compositions. researchgate.net The principles of GED are broadly applicable to the study of cyclic diols to determine their puckered or planar ring structures and the orientations of their hydroxyl groups. youtube.com

Spectroscopic methods are invaluable for probing the conformational equilibria of cyclic diols in solution and in the solid state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

NMR Spectroscopy: NMR spectroscopy, especially the analysis of coupling constants and chemical shifts, provides detailed information about the average conformation of molecules in solution. For instance, the conformational equilibrium of trans-1,2-cyclohexanediol (B13532) has been studied using NMR. docbrown.info The magnitudes of the coupling constants can be used to estimate the populations of different chair conformations. For cis-1,3-cyclohexanediol, ¹H NMR has been used to calculate the Gibbs free energy change for the diequatorial to diaxial equilibrium in various solvents, showing a strong solvent dependence. In carbon tetrachloride, an intramolecular hydrogen bond was found to stabilize the diaxial conformer.

Table 3: Representative ¹H NMR Chemical Shifts for trans-1,2-Cyclohexanediol

Proton AssignmentChemical Shift (ppm)Reference
H-1, H-23.33 docbrown.info
H-3, H-6 (axial)1.95 docbrown.info
H-3, H-6 (equatorial)1.69 docbrown.info
H-4, H-51.00 - 1.56 docbrown.info

This table is interactive. The chemical shifts were obtained at 400 MHz.

IR Spectroscopy: Infrared spectroscopy is highly sensitive to hydrogen bonding, making it an excellent tool for studying the conformations of cyclic diols. The O-H stretching frequency in the IR spectrum shifts depending on whether the hydroxyl group is free or involved in an intramolecular or intermolecular hydrogen bond. For cis- and trans-1,2-cyclohexanediol, IR spectroscopy has been used to follow phase transitions and the role of hydrogen bonding in the solid and liquid phases. researchgate.net In dilute solutions of carbon tetrachloride, both isomers show bands corresponding to free and intramolecularly bonded hydroxyl groups. researchgate.net The study of trans-cyclobutane-1,2-diol (B3393599) using Raman jet spectroscopy, a technique related to IR, revealed that the intramolecular hydrogen bonding is weaker compared to its cyclopentane (B165970) and cyclohexane (B81311) analogues due to the rigidity of the cyclobutane (B1203170) ring.

X-ray diffraction provides precise information about the arrangement of atoms in a crystalline solid, offering a definitive picture of the solid-state conformation. The crystal structures of several cyclic diols have been determined, revealing the preferred conformations and intermolecular hydrogen bonding networks in the solid state.

For example, the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid, a related derivative, has been determined, providing insight into the puckered nature of the cyclobutane ring. rsc.org Similarly, the solid-state structure of 2,2,4,4-tetramethyl-1,3-cyclobutanediol shows a non-planar C4 ring for the cis isomer and a planar ring for the trans isomer. wikipedia.org The crystal structure of trans-1,2-cyclohexanediol has also been reported, providing a basis for understanding its hydrogen bonding patterns in the solid state. researchgate.net These solid-state structures serve as crucial benchmarks for validating the results of theoretical calculations and for understanding how intermolecular forces can influence conformational preferences.

Intramolecular Interactions and Hydrogen Bonding in Cyclic Diols

Intramolecular hydrogen bonding is a critical non-covalent interaction that significantly influences the structure, stability, and reactivity of cyclic diols. This interaction occurs when a hydroxyl group on the ring donates its hydrogen to the oxygen atom of another hydroxyl group within the same molecule, forming a quasi-ring structure. The feasibility and strength of this bond are highly dependent on the ring size, the relative orientation of the hydroxyl groups (stereochemistry), and the solvent environment.

Analysis of Internal Hydrogen Bond Stability and Geometry

The stability of an intramolecular hydrogen bond is often quantified by its energy, which can be determined experimentally through techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, as well as through computational calculations. The geometry of the hydrogen bond, defined by the O-H···O distance and angle, is intrinsically linked to its stability.

In cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond with an energy of approximately 1.6 kcal/mol is formed in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.org The presence of this bond stabilizes the diaxial conformation, where the two hydroxyl groups are in close proximity, despite the inherent steric strain of axial substituents. In contrast, this hydrogen bonding is not observed in hydrogen-bond-accepting solvents like acetone (B3395972) or DMSO, or in protic solvents like water and alcohols. rsc.org

For vicinal diols (1,2-diols), the gauche conformation is favored over the anti conformation because it allows for hydrogen bonding between the adjacent hydroxyl groups. stackexchange.com This is observed in both cis- and trans-cyclohexane-1,2-diols. stackexchange.com The strength of these interactions can be inferred from spectroscopic data. For instance, in 1,4-butanediol (B3395766), a significant red-shift of 124 cm⁻¹ in the O-H stretching frequency and an 8.5-fold increase in intensity for the bonded O-H group indicate a strong intramolecular hydrogen bond. researchgate.net Conversely, 1,2-ethanediol (B42446) shows only weak evidence of such bonding in the gas phase. researchgate.net

Studies on cis-cyclohexane-1,2-diol suggest it is more acidic than its trans counterpart by about 1.5 kcal/mol, implying it can form stronger hydrogen bonds. stackexchange.com The stability of the resulting quasi-ring depends on its size; five-membered rings formed by hydrogen bonds are generally not as energetically favored. researchgate.net

Interactive Data Table: Solvent Effect on Conformational Equilibrium of cis-Cyclohexane-1,3-diol

The table below shows the Gibbs Free Energy change (ΔG°) for the diequatorial ⇔ diaxial equilibrium. A positive value indicates the diequatorial form is favored, while a value near zero suggests the diaxial form (stabilized by H-bonding) is significantly populated.

SolventΔG° (kcal mol⁻¹)Predominant ConformerIntramolecular H-Bonding
Carbon Tetrachloride (CCl₄)0.1Diequatorial (slight)Present
Acetone0.8DiequatorialAbsent
Water2.7DiequatorialAbsent
DMSONot specifiedDiequatorialAbsent

Data sourced from a study on the conformational isomerism in cis-cyclohexane-1,3-diol. rsc.org

Influence on Molecular Structure and Conformation

The presence or absence of intramolecular hydrogen bonds directly dictates the preferred three-dimensional structure of cyclic diols. This interaction can override other steric considerations, forcing the molecule into a conformation that would otherwise be considered unstable.

For cis-cyclohexane-1,3-diol, the intramolecular hydrogen bond provides stability to the diaxial conformer. stackexchange.com However, NMR studies in solution have shown that the diequatorial conformer is generally more stable, indicating that the stabilization from the hydrogen bond is often not sufficient to overcome the steric repulsions of 1,3-diaxial interactions, especially in polar solvents that can compete for hydrogen bonding. rsc.orgstackexchange.com The equilibrium between the diequatorial and diaxial conformers is sensitive to the solvent's polarity; the proportion of the diequatorial form increases with solvent polarity. researchgate.net

In the case of trans-1,2-dimethoxycyclohexane, a derivative of a cyclic diol, the equilibrium also favors the diequatorial conformer, and this preference is amplified in more polar solvents. researchgate.net For trans-cyclohexane-1,2-diol, a diequatorial arrangement of the hydroxyl groups is significantly more stable than a diaxial one. stackexchange.com An intramolecular hydrogen bond is possible in the diequatorial conformation, which adopts a gauche arrangement of the O-C-C-O moiety. stackexchange.com

The conformation of the ring itself is also affected. For instance, five-membered rings like cyclopentane adopt non-planar "envelope" conformations to relieve torsional strain. saskoer.ca The substitution pattern of diols on such rings, combined with hydrogen bonding, can lock the ring into a specific envelope or twist conformation, thereby influencing how substituents are displayed in three-dimensional space. nih.gov

Conformational Flexibility and its Impact on Reactivity and Selectivity

The conformational flexibility of cyclic diols, or the lack thereof, is a key determinant of their chemical behavior. By adopting specific, rigid conformations, cyclic diols can create well-defined chiral environments that direct the outcome of chemical reactions or guide the formation of complex supramolecular structures.

Role in Enantioselective Reactions

Chiral cyclic diols are powerful tools in asymmetric synthesis, where they are often used as ligands for metal catalysts or as organocatalysts themselves. Their conformational rigidity is crucial for creating a predictable and sterically hindered pocket that forces a reaction to proceed with a specific stereochemical outcome (enantioselectivity).

A prominent example is the family of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), which are derived from tartaric acid. When complexed with titanium, Ti-TADDOLate catalysts mediate a variety of enantioselective reactions. researchgate.net The cyclic dioxolane backbone of the TADDOL ligand adopts a rigid conformation where the four aryl groups are arranged in a specific axial/equatorial pattern. This fixed chiral environment dictates how a substrate can approach the catalytic center, leading to high enantioselectivity in reactions like Diels-Alder cycloadditions. researchgate.net

Similarly, chiral diols like BINOL are used to catalyze enantioselective additions of organoboronates. mdpi.com Mechanistic proposals suggest that hydrogen-bonding interactions between a free hydroxyl group on the diol catalyst and the substrate orient the reactants into a specific chair-like transition state, which controls the facial selectivity of the nucleophilic attack. mdpi.com

The influence of the cyclic scaffold is highlighted in enantioselective silylation reactions. Catalytic silylation of certain acyclic triols and their corresponding cyclic analogs can proceed with the opposite sense of asymmetric induction. nih.gov This reversal is attributed to different conformational preferences in the substrate-catalyst complex. The acyclic triol may favor a flexible, extended conformation, while the cyclic triol is constrained, leading to a different mode of association with the catalyst and thus an opposite enantiomeric product. nih.gov

Interactive Data Table: Enantioselective Silylation of Acyclic vs. Cyclic Triols

The table below shows the yield and enantiomeric ratio (e.r.) for the monosilylation of a representative acyclic triol and a related cyclic triol using a chiral catalyst. Note the opposite major enantiomer produced.

EntrySubstrate (Diol Type)Yield (%)Enantiomeric Ratio (e.r.)
1Acyclic (1,3-diol moiety)6294.5:5.5
2Cyclic (1,3-diol moiety)85<1: >99

Data adapted from a study on catalytic enantioselective silylation. nih.gov The opposite e.r. highlights the role of the cyclic scaffold in controlling stereoselectivity.

Implications for Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, primarily hydrogen bonding. The defined conformations and hydrogen-bonding capabilities of cyclic molecules make them excellent building blocks for such architectures.

While simple cyclic diols are foundational, the principles are well-demonstrated by cyclic peptides, which contain multiple amide groups analogous to the hydroxyls of polyols. D/L-alternating cyclic peptides are designed to adopt flat, ring-like conformations that facilitate stacking. nih.gov This stacking is driven by strong, directional intermolecular hydrogen bonds between the backbones of adjacent rings, leading to the formation of one-dimensional nanotubes. nih.govnih.gov

The conformational rigidity of the cyclic peptide ensures that the hydrogen bond donors (N-H) and acceptors (C=O) are perfectly aligned for this stacking to occur. nih.gov Furthermore, the side chains extending from these self-assembled nanotubes can then mediate lateral interactions, causing the nanotubes to arrange into highly ordered two-dimensional nanosheets. nih.gov The entire hierarchical assembly, from the single molecule's conformation to the final mesoscale structure, is dictated by the initial design of the cyclic building block. nih.gov This illustrates how the conformational pre-organization inherent in a cyclic structure can be used to program the formation of complex, functional supramolecular materials.

Catalysis Utilizing Cyclic Diols and Cyclic Diol Derivatives

Chiral Cyclic Diol-Based Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a fundamental pillar of modern synthetic chemistry. Within this field, chiral diol-based scaffolds have emerged as highly effective catalysts for inducing enantioselectivity. nih.govnih.gov The ability of their hydroxyl groups to coordinate with Lewis acidic sites of substrates or reagents allows for the creation of a defined chiral environment, guiding the stereochemical outcome of the transformation. nih.govnumberanalytics.com

Among the most successful and widely used chiral diol organocatalysts are derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), vaulted biaryl ligands like VANOL (vaulted 2,2'-binaphthol), and tartaric acid. nih.govsigmaaldrich.com These C2-symmetric diols are prized for their rigid, well-defined chiral structures originating from atropisomerism (axial chirality). mdpi.comencyclopedia.pub This structural rigidity is crucial for transmitting chiral information during a chemical reaction.

These organocatalysts have been successfully applied in a broad spectrum of asymmetric reactions, including Diels-Alder reactions, carbonyl additions, Michael additions, and imine aldol (B89426) reactions. sigmaaldrich.com For example, phosphoric acid derivatives of BINOL are powerful chiral Brønsted acid catalysts. acs.orgchemrxiv.org In many instances, vaulted biaryl ligands such as VANOL and VAPOL (vaulted 3,3'-biphenanthrol) have demonstrated superior performance, affording higher yields and enantioselectivities compared to their BINOL counterparts in reactions like asymmetric aziridination and imine aldol reactions. sigmaaldrich.com Tartaric acid derivatives, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), represent another key class of diol-based catalysts that have been instrumental in the development of asymmetric synthesis. nih.gov

Table 1: Performance of Chiral Diol Derivatives in Asymmetric Reactions

Catalyst Type Reaction Substrates Enantiomeric Excess (ee) Reference
VAPOL-AlEt₂Cl Diels-Alder Acrolein, Cyclopentadiene (B3395910) >99% sigmaaldrich.com
BINOL-AlEt₂Cl Diels-Alder Acrolein, Cyclopentadiene 13-41% sigmaaldrich.com
Zr-VANOL Imine Aldol Aryl imine, Silyl (B83357) ketene (B1206846) acetal High sigmaaldrich.com

| (S)-BINOL | O-Alkylation | 3-aryl-2-naphthols | up to 96% | mdpi.com |

The fundamental principle behind the efficacy of chiral diol ligands is the creation of a transient, ordered, and chiral three-dimensional space around the reacting molecules. numberanalytics.comlibretexts.org A chiral ligand coordinates to a metal center or interacts with a substrate through non-covalent forces (like hydrogen bonding), influencing the trajectory of the reactants and favoring one stereochemical pathway over another. numberanalytics.com

The design of the ligand is paramount. The axial chirality of BINOL and VANOL derivatives provides a stable and predictable chiral scaffold. mdpi.com The "vaulted" nature of VANOL and VAPOL creates a more sterically hindered and defined chiral pocket compared to the flatter BINOL structure, which can lead to enhanced enantioselectivity in certain reactions. sigmaaldrich.com The mechanism of stereoinduction often involves the formation of a well-ordered transition state. For instance, in boronate additions, the diol-boronate complex can coordinate to substrates via hydrogen-bonding interactions, enabling facial-selective additions. nih.gov In some cases, specific interactions like C-H···O hydrogen bonding between the substrate and the chiral diol catalyst can be the determining factor for directing the stereochemical outcome. researchgate.net

Metal-Mediated and Organometallic Catalysis with Cyclic Diols

Cyclic diols and their derivatives are not only catalysts in their own right but also serve as crucial ligands for transition metals, modulating the reactivity and selectivity of the metallic center.

Ruthenium-based catalysts are highly versatile and have been extensively used in hydrogenation and dehydrogenation reactions involving diols. pkusz.edu.cn Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C), have been effectively used for the hydrogenation of cyclic 1,3-diones to produce the corresponding cis- and trans-1,3-diols. acs.org Key to achieving high yields and selectivity is the careful control of reaction conditions such as temperature, hydrogen pressure, and solvent choice, which can suppress undesired side reactions like dehydration. acs.org

Furthermore, homogenous ruthenium(0) catalysts have been developed for novel cycloaddition reactions where vicinal diols function as dienophiles. nih.gov The catalytic cycle involves the ruthenium-mediated dehydrogenation of the diol to form a dicarbonyl species, which then participates in the cycloaddition before being re-hydrogenated. nih.gov These reactions can produce complex bridged bicyclic ring systems with high diastereoselectivity. nih.gov

Table 2: Ruthenium-Catalyzed Reactions Involving Diols

Catalyst System Reaction Type Substrates Product Yield Reference
Ru/C Hydrogenation Cyclopentane-1,3-dione Cyclopentane-1,3-diol High acs.org
Ru₃(CO)₁₂ / dppe [4+2] Cycloaddition Cyclohexadiene, Cyclopentane-1,2-diol Hydroxy-substituted bridged bicycle 95% nih.gov

| RuH₂(PMe₃)₄ | Dehydrogenative Cyclization | 1,4-Butanediol (B3395766) | γ-Butyrolactone | High | pkusz.edu.cn |

The intramolecular dehydration (cyclodehydration) of diols is an important industrial route to synthesizing cyclic ethers. researchgate.netnih.gov Copper compounds have been identified as effective catalysts for this transformation. researchgate.net The reaction involves the acid-catalyzed removal of a water molecule from a 1,n-diol to form a cyclic ether, such as tetrahydrofuran (B95107) (THF) from 1,4-butanediol or 1,4-dioxane (B91453) from diethylene glycol. researchgate.netnih.gov While various acid catalysts, including heteropoly acids, are effective, copper salts offer a metallic alternative for promoting this cyclization. researchgate.netresearchgate.net Copper's utility in forming C-O bonds makes it a suitable candidate for this type of transformation, often providing a more selective and less corrosive alternative to strong mineral acids. nih.gov

Table 3: Synthesis of Cyclic Ethers via Cyclodehydration of Diols

Catalyst Diol Substrate Product Yield Reference
Copper-based 1,4-Butanediol Tetrahydrofuran (THF) High researchgate.net
Copper-based Diethylene Glycol 1,4-Dioxane High researchgate.net
H₃PW₁₂O₄₀ Hexane-1,6-diol Oxepane 80% nih.govresearchgate.net

| H₃PW₁₂O₄₀ | Butane-1,4-diol | Tetrahydrofuran (THF) | 98% | nih.gov |

Enzyme-Mediated Biotransformations of Cyclic Diols (In Vitro Studies)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. In vitro studies using isolated enzymes or whole-cell systems have demonstrated the potential for enzymatic transformations involving cyclic diols.

A notable example is the biotransformation of cyclic sulfate (B86663) esters of diols into the corresponding diols by microorganisms. The bacterium Rhodococcus sp. CGMCC 4911 has been shown to effectively hydrolyze 1,3-propanediol (B51772) cyclic sulfate (1,3-PDS) and its derivatives to produce the parent diols. nih.gov In this in vitro study, growing cells of the bacterium converted 1,3-PDS into 1,3-propanediol with a conversion rate of 98.3%. nih.gov The same system was used to produce (R)-1,2-propanediol with an enantiomeric excess greater than 99% from its cyclic sulfate precursor, highlighting the exceptional stereoselectivity that enzymes can achieve. nih.gov Lyophilized resting cells were also effective, converting 50 mM of 1,3-PDS to 1,3-propanediol with a 97.2% yield after 16 hours under optimized conditions (pH 7.5, 30 °C). nih.gov

Table 4: Biotransformation of Cyclic Sulfate Esters to Diols by Rhodococcus sp.

Substrate Biocatalyst Product Conversion / Yield Enantiomeric Excess (ee) Reference
1,3-Propanediol cyclic sulfate (1,3-PDS) Growing cells 1,3-Propanediol 98.3% Conversion N/A nih.gov
1,2-Propanediol cyclic sulfate Growing cells (R)-1,2-Propanediol 44% Yield >99% nih.gov
Ethylene (B1197577) sulfate Growing cells Ethylene glycol 96.3% Conversion N/A nih.gov

Advanced Analytical Characterization of Cyclic Diols

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in cyclic diols.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including cyclic diols. bbhegdecollege.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon skeleton, the position of hydroxyl groups, and the relative stereochemistry of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum gives information on the chemical environment of hydrogen atoms. Protons on carbons bearing hydroxyl groups (H-C-OH) typically resonate in the 3.0-4.5 ppm region. The exact chemical shift depends on the ring size, substitution, and stereochemistry. Spin-spin coupling constants (J-values) between neighboring protons are crucial for determining the dihedral angles via the Karplus equation, which helps in assigning the relative stereochemistry (cis/trans) of the hydroxyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Carbons bonded to hydroxyl groups (C-OH) are deshielded and typically appear in the 60-90 ppm range. The chemical shifts provide insight into the nature of the carbon (primary, secondary, tertiary) and its electronic environment.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each C-H group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire carbon framework and confirming the placement of functional groups and substituents that lack protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is invaluable for determining the three-dimensional structure and stereochemical relationships, such as confirming cis relationships between substituents on a ring.

For determining the enantiomeric purity of chiral diols, a common strategy involves derivatization with a chiral derivatizing agent, such as 2-formylphenylboronic acid and an enantiopure amine. springernature.com This reaction forms diastereomeric iminoboronate esters, which exhibit distinct and well-resolved signals in the ¹H NMR spectrum, allowing for the integration and quantification of each enantiomer. springernature.com

Table 1: Typical NMR Data for Cyclic Diol Moieties

Nucleus Type of Signal Typical Chemical Shift (ppm) Information Provided
¹H H-C-OH 3.0 - 4.5 Electronic environment, number of adjacent protons.
¹H -OH 1.0 - 5.0 (variable) Can be broad; position is concentration and solvent dependent.
¹³C C-OH 60 - 90 Electronic environment, substitution pattern.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of cyclic diols and for obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions. pensoft.net

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like diols, often detecting the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govmdpi.com

Fragmentation Patterns: Under electron impact (EI) or collision-induced dissociation (CID), cyclic diols undergo characteristic fragmentation. Common fragmentation pathways include:

Loss of Water: A neutral loss of 18 Da (H₂O) is a very common fragmentation pathway for alcohols.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. slideshare.net

Ring Cleavage: Fragmentation of the cyclic backbone, which can be complex and depends on the ring size and substitution. nsf.gov

Derivatization for MS Analysis: To improve analysis and gain structural insight, cyclic diols can be derivatized. Reaction with boronic acids, such as phenylboronic acid, forms cyclic boronate esters. mdpi.comrsc.org This has several advantages:

It increases the molecular weight, moving the ion out of the low-mass interference region.

It creates a rigid structure with characteristic fragmentation patterns. rsc.org

It can be used to differentiate between stereoisomers. For instance, cis-vicinal diols readily form stable cyclic esters with boric acid, leading to intense signals in the mass spectrum, whereas trans-diols are much less prone to this complex formation. nih.gov Tandem MS (MS/MS) experiments on these complexes reveal structure-specific fragmentation. nih.gov

HRMS is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) and for confirming the identity of unknown metabolites or synthesis products. pensoft.netnih.gov

Table 2: Common Neutral Losses and Fragment Ions in Mass Spectrometry of Cyclic Diols

Fragmentation Description Typical Mass (Da)
[M-H₂O]⁺ Loss of a water molecule M - 18
[M-2H₂O]⁺ Loss of two water molecules M - 36
α-cleavage Cleavage of a C-C bond adjacent to a hydroxyl group Varies
Ring Cleavage Fragmentation of the cyclic structure Varies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For cyclic diols, the most informative region of the spectrum is that of the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.

O-H Stretching Vibrations: The O-H stretching band is highly sensitive to hydrogen bonding. rsc.org

Free (non-hydrogen-bonded) O-H: This gives rise to a sharp, relatively weak absorption band in the region of 3600-3700 cm⁻¹. rsc.orgresearchgate.net

Intra- or Intermolecular Hydrogen-bonded O-H: When hydroxyl groups form hydrogen bonds, the O-H bond is weakened, resulting in a strong, broad absorption band at a lower frequency, typically in the 3200-3500 cm⁻¹ range. researchgate.net The extent of the shift and the broadness of the band can indicate the strength and nature of the hydrogen-bonding network.

In cyclic diols, intramolecular hydrogen bonding is common, especially in cis-1,2- and cis-1,3-diols, leading to characteristic absorptions that can help in stereochemical assignment. rsc.org

C-O Stretching Vibrations: The C-O stretching vibration appears in the fingerprint region of the IR spectrum, typically between 1000 and 1260 cm⁻¹. pg.edu.pl The exact position of this strong band can help distinguish between primary, secondary, and tertiary alcohols. acs.org For cyclic diols, which are typically composed of secondary alcohol moieties, this band is expected in the 1050-1150 cm⁻¹ range.

Raman spectroscopy is also sensitive to these vibrations, although the selection rules are different. The O-H stretch in Raman spectra can also provide information on hydrogen bonding. Raman spectroscopy is particularly useful for aqueous samples due to the weak scattering of water. acs.org

Table 3: Characteristic Infrared Absorption Frequencies for Cyclic Diols

Vibrational Mode Frequency Range (cm⁻¹) Appearance Notes
O-H Stretch (Free) 3600 - 3700 Sharp, weak to medium Observed in dilute, non-polar solvents or gas phase. rsc.org
O-H Stretch (H-bonded) 3200 - 3500 Strong, very broad Indicates intermolecular or intramolecular hydrogen bonding. researchgate.net
C-H Stretch (sp³) 2850 - 3000 Medium to strong Characteristic of alkyl C-H bonds. libretexts.org
C-O Stretch 1000 - 1260 Strong Position depends on whether the alcohol is primary, secondary, or tertiary. pg.edu.pluomustansiriyah.edu.iq

Chromatographic Separation Methods

Chromatography is essential for the separation of cyclic diols from complex mixtures and for the isolation of individual stereoisomers.

HPLC and its high-performance counterpart, UHPLC, are the most widely used techniques for the separation of non-volatile compounds like cyclic diols. chiraltech.com The choice of stationary and mobile phases is critical and depends on the polarity of the target analytes.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. It uses a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). Retention is based on hydrophobic interactions; more non-polar compounds are retained longer. nih.govchromatographyonline.com While effective for cyclic diols with larger, non-polar skeletons, very polar diols may have insufficient retention. uv.es

Normal-Phase (NP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar cyclic diols, NP-HPLC or HILIC are more suitable.

NP-HPLC: Uses a polar stationary phase (e.g., silica (B1680970), cyano) and a non-polar mobile phase. Retention increases with analyte polarity.

HILIC: Uses a polar stationary phase (like silica or diol-bonded phases) with a mobile phase rich in an organic solvent like acetonitrile, but containing a small amount of water. ymcamerica.com A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to the retention of compounds that are poorly retained in RP-HPLC. uv.es Diol-bonded columns are specifically designed for the separation of polar compounds and show good selectivity for diols, peptides, and proteins. coleparmer.com

UHPLC: This technique utilizes columns packed with sub-2 µm particles, offering significantly higher resolution, speed, and efficiency compared to conventional HPLC, making it ideal for separating complex mixtures of isomers. pensoft.netchiraltech.com

Table 4: Comparison of HPLC Modes for Cyclic Diol Separation

Mode Stationary Phase Mobile Phase Retention Mechanism Best Suited For
Reversed-Phase (RP) Non-polar (e.g., C18) Polar (e.g., Water/Acetonitrile) Partitioning based on hydrophobicity. nih.gov Less polar, substituted cyclic diols.
Normal-Phase (NP) Polar (e.g., Silica) Non-polar (e.g., Hexane/Isopropanol) Adsorption based on polarity. Polar cyclic diols.
HILIC Polar (e.g., Diol, Silica) Polar, high organic (e.g., Acetonitrile/Water) Partitioning into an aqueous layer on the stationary phase. ymcamerica.com Highly polar cyclic diols.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to their high polarity and hydrogen-bonding capacity, cyclic diols generally have low volatility and may exhibit poor peak shape on many GC columns. sigmaaldrich.com Therefore, derivatization is almost always a necessary step prior to GC analysis. mdpi.com

Derivatization for GC: The primary goal of derivatization is to replace the active hydrogen atoms of the hydroxyl groups with non-polar, thermally stable groups, thereby increasing volatility and improving chromatographic performance. mdpi.com Common methods include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This is a robust and widely used method. chromforum.org

Formation of Boronate Esters: Reaction with alkyl- or aryl-boronic acids (e.g., phenylboronic acid) to form cyclic boronate esters. This is particularly effective for 1,2- and 1,3-diols. chromforum.org

Formation of Cyclic Silyl (B83357) Derivatives: Chiral bidentate silyl reagents can be used to derivatize 1,3- and 1,4-diols into cyclic siloxanes. acs.orgnih.gov If a chiral reagent is used, this method allows for the separation of enantiomers as diastereomers on a standard achiral GC column. acs.org

GC Columns and Detection: A variety of capillary columns can be used, with the choice depending on the specific derivatives and isomers to be separated. Non-polar phases like poly(dimethylsiloxane) (e.g., DB-1, Equity-1) or more polar phases like modified polyethylene (B3416737) glycol (e.g., SPB-1000) can be employed. sigmaaldrich.com Detection is commonly performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification of the separated components based on their mass spectra. researchgate.netacs.org Comprehensive two-dimensional gas chromatography (GCxGC) provides exceptionally high resolving power for very complex samples. acs.orgamericanlaboratory.com

Table 5: Common Derivatization Reagents for GC Analysis of Cyclic Diols

Reagent Abbreviation Derivative Formed Target Diols
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether All diols
Phenylboronic Acid PBA Phenylboronate ester 1,2- and 1,3-diols chromforum.org
Chiral Bidentate Silyl Halides - Cyclic siloxane 1,3- and 1,4-diols acs.orgacs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for the preliminary analysis of cyclic diols. libretexts.org This technique operates on the principle of differential partitioning of components between a solid stationary phase and a liquid mobile phase. youtube.com For cyclic diols, the stationary phase is typically a polar adsorbent like silica gel coated on an inert plate of glass or plastic. youtube.comyoutube.com

The separation is governed by the polarity of the compounds. Since cyclic diols are polar due to their hydroxyl groups, they exhibit strong interactions with the polar silica gel. youtube.com The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving effective separation. A mobile phase with a polarity that allows for differential migration of the diols up the plate is selected. For instance, a mixture of a non-polar solvent like ethyl acetate (B1210297) and a polar solvent like methanol could be used. youtube.com

After the mobile phase has ascended the plate, the separated components appear as spots. As most cyclic diols are not colored and may not be fluorescent under UV light, visualization often requires the use of a staining agent. youtube.com Iodine vapor is a common choice, as it reversibly adsorbs onto the organic compounds, revealing their positions as brown spots. youtube.comresearchgate.net

The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. youtube.com A lower Rf value indicates stronger adsorption to the stationary phase and thus higher polarity. youtube.com By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, a tentative identification can be made. youtube.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide powerful tools for the detailed analysis of complex mixtures containing cyclic diols.

LC-MS/MS and GC-MS for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier hyphenated techniques for the comprehensive profiling of cyclic diols. nih.govnih.gov They offer a combination of high-resolution separation and highly sensitive and specific detection, enabling the analysis of these compounds even in complex biological matrices. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov However, due to the polar hydroxyl groups, most cyclic diols have low volatility and may degrade at the high temperatures used in GC. gcms.cz Therefore, a crucial step in GC-MS analysis of cyclic diols is chemical derivatization, which converts the polar -OH groups into less polar, more volatile functional groups. gcms.czcolostate.edu Silylation and boronic acid esterification are common derivatization strategies discussed later in this article. Once derivatized, the compounds can be separated on a GC column, often a fused-silica capillary column with a non-polar stationary phase, before being detected and identified by the mass spectrometer based on their unique mass spectra and retention times. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of less volatile and thermally labile compounds like cyclic diols, often without the need for derivatization. nih.govyoutube.com The sample is first separated by a liquid chromatograph, typically using a reversed-phase column (e.g., C18) where more polar compounds elute earlier. nih.govmdpi.com The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions, which facilitates confident structural elucidation and quantification, especially for isomeric compounds. youtube.com This method is particularly powerful for creating comprehensive profiles of cyclotides and other cyclic compounds from natural sources. mdpi.comnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Cyclic Diol Analysis
ParameterGC-MSLC-MS/MS
PrincipleSeparates volatile compounds based on boiling point and polarity.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
DerivatizationAlmost always required to increase volatility and thermal stability. gcms.czOften not required, but can be used to enhance ionization and sensitivity. nih.gov
AnalytesSuitable for volatile and thermally stable (or derivatized) cyclic diols.Suitable for a wide range of cyclic diols, including non-volatile and thermally labile ones. nih.gov
AdvantagesExcellent chromatographic resolution, extensive spectral libraries for identification.High sensitivity and specificity, suitable for complex matrices, good for isomeric separation. youtube.comresearchgate.net
LimitationsDestructive to the sample, potential for thermal degradation, derivatization adds complexity.Matrix effects can cause ion suppression, potentially lower chromatographic resolution than capillary GC.

Post-Column Derivatization-Mass Spectrometry Approaches

Post-column derivatization (PCD) coupled with mass spectrometry is an innovative strategy that enhances the detection of analytes after they have been separated by liquid chromatography. nih.gov This technique is particularly advantageous for cyclic diols that exhibit poor ionization efficiency in the mass spectrometer's ion source. nih.gov In a typical LC-PCD-MS setup, the effluent from the LC column is mixed with a derivatizing reagent via a T-junction before it enters the MS detector. nih.govresearchgate.net The derivatization reaction is designed to be very rapid, attaching a chemical tag to the analyte that significantly improves its ionization and, therefore, its detection sensitivity. nih.gov

A key benefit of the PCD approach is that the chromatographic separation is performed on the underivatized, native analytes. researchgate.net This preserves the separation that has been optimized for the original compounds, which is especially important when separating closely related isomers whose chromatographic behavior would be altered by pre-column derivatization. nih.govnih.gov

One successful application involves the use of 6-bromo-3-pyridinylboronic acid (BPBA) as a post-column reagent for profiling vicinal diols. nih.govresearchgate.net The rapid reaction between BPBA and the diol functionality forms a cyclic ester. The bromine atom in the BPBA tag provides a characteristic isotopic signature (79Br and 81Br), which allows for highly selective and sensitive detection using mass spectrometry, significantly reducing background noise and improving the limit of detection. researchgate.netnih.govescholarship.org

Table 2: Advantages of Post-Column Derivatization (PCD) for Cyclic Diol Analysis
AdvantageDescriptionReference
Preservation of ChromatographySeparation is optimized for the native analytes, as derivatization occurs after the column, preventing changes in retention time and selectivity. nih.govresearchgate.net
Enhanced SensitivityThe derivatizing agent is chosen to significantly improve the ionization efficiency and signal intensity of the target analytes in the mass spectrometer. nih.govnih.gov
Increased SelectivityReagents can be chosen to react specifically with the diol functional group, and tags (e.g., containing bromine) can provide a unique isotopic signature for highly selective detection. nih.govescholarship.org
Reduced Matrix EffectsAs derivatization happens after separation from many matrix components, the reaction can be more efficient and less prone to interference. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. gcms.cz For cyclic diols, this typically aims to increase volatility for GC analysis or enhance detectability for MS analysis.

Boronic Acid Derivatization for Vicinal Diols

Boronic acids are highly effective derivatizing agents for compounds containing vicinal diol (1,2-diol) or 1,3-diol functionalities, which are common in many cyclic diols. nih.govresearchgate.net The reaction involves the formation of a stable, five- or six-membered cyclic boronate ester between the boronic acid and the diol's hydroxyl groups. researchgate.netacs.org This reaction is typically rapid and reversible depending on pH. nih.gov

This derivatization serves several analytical purposes:

For GC-MS: The formation of a cyclic boronate ester masks the polar hydroxyl groups, significantly increasing the volatility and thermal stability of the diol, making it amenable to GC analysis. gcms.cznih.gov

For LC-MS: While not always necessary for LC, derivatization with a specialized boronic acid can introduce a permanently charged group or a highly ionizable moiety, which dramatically enhances sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net For example, boronic acids containing a tertiary amine can be used to improve signal in positive-ion mode MS. researchgate.net

For Selectivity: Boronic acid affinity materials can be used for the selective extraction and enrichment of diol-containing compounds from complex samples prior to analysis. acs.org

Table 3: Examples of Boronic Acid Derivatizing Reagents
ReagentTarget FunctionalityPrimary ApplicationReference
n-Butylboronic acid1,2- and 1,3-diolsIncreases volatility for GC-MS analysis. gcms.cz
Methylboronic acidAldoses and ketoses (sugars)Forms single peaks for each carbohydrate in GC-MS. nih.gov
Phenylboronic acid (PBA)cis-DiolsGeneral derivatization for GC-MS and selective binding. researchgate.netchromforum.org
6-Bromo-3-pyridinylboronic acid (BPBA)Vicinal diolsPost-column derivatization for sensitive and selective LC-MS detection. nih.govescholarship.org
4-(Dimethylamino)phenylboronic acid (DBA)Vicinal diolsOn-tissue derivatization for MALDI-MS imaging. researchgate.net

Silyl Derivatization for Polarity Expansion

Silylation is one of the most common and effective derivatization techniques in gas chromatography. gcms.czresearchgate.net The process involves replacing the active hydrogen of the hydroxyl groups in a cyclic diol with a silyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH3)3. gcms.cz This chemical modification fundamentally alters the compound's physical properties.

The primary effect of silylation is a significant reduction in the polarity of the molecule. gcms.cz By replacing the hydrogen-bond-donating -OH groups with non-polar TMS ethers, intermolecular hydrogen bonding is eliminated. This leads to a substantial increase in the compound's volatility, making it suitable for analysis by GC-MS. researchgate.net Furthermore, silylation often improves the thermal stability of the analyte, preventing its degradation in the hot GC injector and column. researchgate.net Chiral bidentate silyl reagents can also be used to form cyclic siloxanes, which allows for the determination of the enantiomeric composition of chiral diols by GC. nih.govacs.org

A variety of silylating reagents are available, offering different levels of reactivity. The choice of reagent depends on the structure of the diol and the presence of any steric hindrance around the hydroxyl groups. For sterically hindered diols, more powerful silylating agents may be required. The reaction is typically performed by mixing the sample with the silylating reagent, often in a solvent like pyridine, and heating for a period to ensure complete derivatization. tcichemicals.com

Table 4: Common Silylating Reagents for Cyclic Diol Derivatization
Reagent (Abbreviation)Full NameKey CharacteristicsReference
BSTFAN,O-Bis(trimethylsilyl)trifluoroacetamideHighly volatile byproducts, very common and effective for -OH groups. Often used with a catalyst like TMCS. tcichemicals.com
TMCSTrimethylchlorosilanePrimarily used as a catalyst with other silylating agents like BSTFA or BSA to increase their reactivity. tcichemicals.com
MSTFAN-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile TMS donor, providing clean chromatography. researchgate.net
TBDMStert-ButyldimethylsilylForms more stable derivatives (TBDMS ethers) than TMS ethers, which are more resistant to hydrolysis. colostate.edu

Environmental Disposition and Degradation of Cyclic Diols

Biodegradation Pathways and Mechanisms

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms.

Aerobic biodegradation, which occurs in the presence of oxygen, is a primary mechanism for the breakdown of many organic pollutants. Microorganisms utilize organic compounds as a source of carbon and energy. nih.gov For cyclic organic compounds, the initial step often involves the enzymatic introduction of oxygen atoms into the ring structure, which can lead to ring cleavage and subsequent degradation through central metabolic pathways. nih.gov For instance, the aerobic degradation of some aromatic compounds proceeds through the formation of diol intermediates, which are then further metabolized. wikipedia.org The presence of hydroxyl groups, such as in cyclic diols, can increase the susceptibility of a compound to biodegradation compared to their non-hydroxylated parent compounds. nih.gov Studies on cyclohexane (B81311), a related cyclic alkane, have shown that it can be completely degraded by microbial communities under aerobic conditions within approximately four months in microcosm experiments. battelle.org

The microbial degradation of cyclic diols is influenced by their structure, including the ring size and the position of the hydroxyl groups. Generally, glycols and diols are susceptible to microbial degradation. epa.gov Complete degradation of various glycols has been observed to occur within 3 to 20 days under different testing conditions. epa.gov The degradation process is typically initiated by the oxidation of one or both hydroxyl groups to form aldehydes or ketones, which can then be further metabolized. nih.gov For example, under anaerobic conditions, the degradation of cyclohexane has been shown to be initiated by its addition to fumarate, leading to intermediates like cyclohexylsuccinate. nih.gov While specific pathways for all cyclic diols are not extensively documented, the principles of microbial metabolism suggest that these compounds can serve as substrates for a variety of soil and water microorganisms. epa.gov

Table 1: Examples of Cyclic Compound Biodegradation

Compound Condition Organism/System Degradation Time/Efficiency Reference
Cyclohexane Aerobic Microcosm (FFT) ~4 months for complete degradation battelle.org
Cyclohexane Anaerobic (Sulfate-reducing) Enrichment Culture Stoichiometric sulfate (B86663) reduction coupled to cyclohexane degradation nih.gov
Glycols (general) Various Acclimated/unacclimated microorganisms Complete degradation in 3-20 days epa.gov
cis-1,2-Cyclohexanediol (B155557) Aerobic Vanadium-catalyzed DODH 15% yield of cyclohexene chemrxiv.org

Environmental Fate Modeling and Assessment

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. up.ptresearchgate.net These models integrate a chemical's physical-chemical properties with information about the environmental system to estimate concentrations in different compartments like air, water, soil, and sediment. researchgate.netrsc.org

The construction of a mass balance model for a chemical like a cyclodiol involves several steps:

Defining the system: This includes setting the spatial and temporal scales and identifying the relevant environmental compartments (e.g., a lake, a soil plot). up.pt

Quantifying emissions: Identifying and quantifying the sources releasing the chemical into the environment. up.pt

Modeling transport: Using mathematical expressions to describe how the chemical moves between compartments (e.g., volatilization from water to air, leaching from soil to groundwater). up.pt

Modeling transformation: Quantifying the rates of degradation processes like biodegradation, hydrolysis, and photodegradation. up.ptnih.gov

For risk assessment purposes, the output of these models, the Predicted Environmental Concentration (PEC), is compared to the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on organisms are not expected. nih.govregulations.gov The development of reliable predictive models is crucial for filling data gaps for the many chemicals on the market for which experimental data is limited. nih.gov Risk assessments for related compounds like ethylene (B1197577) glycol ethers have shown that despite their widespread use, their environmental concentrations are generally below levels of concern for aquatic life due to their low persistence and bioaccumulation potential. nih.gov

Multimedia Fugacity Models for Persistence and Transport

Multimedia fugacity models are essential tools in environmental science for predicting how a chemical will partition between air, water, soil, and biota. wikipedia.org These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to forecast its movement and long-term persistence in the environment. wikipedia.org The models rely on key chemical-specific parameters and environmental properties to simulate transport and transformation processes. wikipedia.org

However, no studies applying multimedia fugacity models to this compound (14α,17α-ethano-17β-estradiol) have been identified. The development and application of such models are critical for assessing the potential for long-range transport and accumulation of chemicals in various environmental sinks. wikipedia.org Without input data specific to this compound, any modeling attempt would be purely speculative.

Parameters Influencing Environmental Distribution (e.g., KOC)

The distribution of a chemical in the environment is governed by several key physicochemical properties. One of the most important of these is the organic carbon-water (B12546825) partitioning coefficient (KOC). This parameter indicates the tendency of a chemical to adsorb to organic matter in soil and sediment, which in turn influences its mobility in the environment. A high KOC value suggests a chemical is likely to be less mobile and more bound to soil and sediment, while a low KOC value indicates greater potential for leaching into groundwater or remaining in the water column.

The determination of KOC is a standard component of environmental risk assessment for organic chemicals. However, a review of available literature and databases reveals no empirically determined or estimated KOC value for this compound. The absence of this and other critical parameters, such as Henry's Law constant or water solubility under various environmental conditions, makes it impossible to predict its environmental distribution and behavior.

Advanced Applications of Cyclic Diols in Chemical Science

Cyclic Diols as Scaffolds in Molecular Library Synthesis

The generation of small-molecule libraries with high structural and spatial diversity is crucial for the discovery of new bioactive compounds. nih.gov Cyclic diols serve as excellent scaffolds for this purpose, allowing for the systematic arrangement of functional groups in three-dimensional space. rsc.orgnih.gov

The core principle behind using cyclic diols in library synthesis is the use of the ring system's inherent conformational properties to control the orientation of appended substituents. researchgate.net By attaching chemical diversity elements (e.g., amino acid residues) to the hydroxyl groups of a cyclic diol, the resulting molecules can explore distinct regions of three-dimensional space. nih.govnih.gov

Key design principles include:

Stereochemical and Conformational Diversification: Utilizing both cis- and trans-isomers of 1,3-disubstituted rings, such as cyclopentenes, allows for the display of substituents along dramatically different vectors. researchgate.net

Conformational Mobility: The inherent flexibility of certain ring systems, like six-membered rings, provides an additional layer of conformational diversity. nih.govresearchgate.net

Scaffold Rigidity and sp³ Content: The use of rigid, sp³-rich scaffolds is believed to be positively correlated with a compound's success in the drug discovery pipeline. nih.govresearchgate.net Cyclic diols provide this desirable structural feature.

Incorporation of Additional Diversity: The ring of the diol itself can be a site for further functionalization. For instance, a double bond in a cyclopentene-based scaffold can be used for additional reactions, and heterocyclic rings (e.g., piperidines) allow for substitution at the heteroatom. nih.gov

Access to a wide range of enantiomerically pure cyclic diol building blocks is essential for library synthesis. ku.edu Synthetic strategies have been developed to produce five- and six-membered carbo- and heterocyclic 1,3-diols from common, commercially available starting materials. ku.edu These methods often aim for stereodivergence, allowing for the creation of all possible stereoisomers of a given scaffold.

For example, chiral cyclopentene (B43876) and cyclohexane-1,3-diols can be synthesized and used as mono-protected derivatives (e.g., with a TIPS group) to ensure that diversifying groups can be added in a stepwise manner. nih.gov A unified strategy can provide access to enantioenriched six-membered heterocyclic 1,3-diols, such as 3,5-dihydroxypiperidines, from a common precursor, avoiding multi-step syntheses that rely on enzymatic resolutions. nih.govku.edu This purely synthetic approach enhances the accessibility and utility of these building blocks for creating stereochemically rich libraries. ku.edu

Precursors for Heterocyclic Compound Synthesis

The two hydroxyl groups of a cyclic diol are perfectly positioned to participate in intramolecular cyclization reactions, making them valuable precursors for a variety of important heterocyclic compounds.

Cyclic ethers can be efficiently synthesized from diols via intramolecular cyclization, a reaction that involves the formation of an ether linkage by eliminating water (cyclodehydration) or another leaving group. rsc.orgnih.gov While strong acids can catalyze this transformation, milder and more selective methods have been developed. nih.govrsc.org

One effective method involves the use of dimethyl carbonate (DMC) in the presence of a base. unive.it This approach converts one of the hydroxyl groups into a good leaving group in situ, facilitating a single-step SN2 reaction to form the cyclic ether in high yield. unive.it Another mild procedure utilizes trimethyl phosphate (B84403) and sodium hydride (NaH) at room temperature to produce five- to seven-membered cyclic ethers. rsc.orgresearchgate.net This method has been shown to proceed with retention of stereochemistry when chiral diols are used. rsc.orgrsc.org For industrial-scale synthesis, heteropoly acids like H₃PW₁₂O₄₀ have proven to be active and selective catalysts for the cyclodehydration of diols such as butane-1,4-diol to yield tetrahydrofuran (B95107) (THF). nih.gov

Precursor DiolReagents/CatalystProductYieldReference
1,4-Butanediol (B3395766)H₃PW₁₂O₄₀Tetrahydrofuran98% nih.gov
1,5-PentanediolTrimethyl phosphate, NaHTetrahydropyran (B127337)94% rsc.org
1,4-DiolsDimethyl Carbonate (DMC), Base5-Membered Cyclic EthersHigh unive.it
Hexane-1,6-diolH₃PW₁₂O₄₀OxepaneExcellent nih.gov
(S)-1-Arylbutan-1,4-diolsTrimethyl phosphate, NaHChiral Cyclic EthersGood rsc.org

Cyclic carbonates are valuable monomers for creating sustainable polymers and can be synthesized directly from diols and carbon dioxide (CO₂), offering a safer alternative to traditional methods using phosgene (B1210022) derivatives. scispace.comrsc.org Efficient protocols have been developed that work at atmospheric CO₂ pressure and room temperature. rsc.org

One strategy employs tosyl chloride and a mild base to facilitate the one-pot synthesis of 5- to 8-membered cyclic carbonates from the corresponding diols and CO₂. scispace.com Another approach uses N-heterocyclic carbene (NHC) catalysts in the presence of an alkyl halide and cesium carbonate. rsc.org For the synthesis of six-membered ring carbonates from 1,3-diols, a cascade catalyst system of ceria (CeO₂) with 2-cyanopyridine (B140075) has been shown to be highly effective, converting various substituted 1,3-diols into the corresponding carbonates in high yields. acs.org

Beyond carbonates, cyclic diol scaffolds can be converted into other heterocycles. For example, enantiopure monoprotected 1,3-hydroxypiperidines and -thianes can be obtained from common intermediates derived from cyclic diols. nih.gov

Diol TypeReagents/CatalystProductYieldReference
1,3-DiolsTosyl Chloride, NEt₃, CO₂ (1 atm)6-Membered Cyclic CarbonatesModerate to Good rsc.org
Various DiolsTosyl Chloride, Mild Base, CO₂ (1 atm)5- to 8-Membered Cyclic CarbonatesGood scispace.com
1,2- and 1,3-DiolsCeO₂, 2-Cyanopyridine, CO₂ (5 MPa)5- and 6-Membered Cyclic Carbonates62–>99% acs.org
DiolsN-Heterocyclic Carbene, Cs₂CO₃, Alkyl Halide, CO₂Cyclic CarbonatesGood rsc.org

The oxidation of diols provides a direct route to lactones, which are cyclic esters. This transformation can be achieved using various catalytic systems. A method utilizing a ruthenium-containing catalyst in the presence of a chemical oxidizing agent allows for the conversion of 1,4- and 1,5-aliphatic saturated diols to the corresponding lactones at temperatures below 100°C, and often at ambient temperature. google.com Biocatalytic approaches have also been developed; for instance, horse liver alcohol dehydrogenase (HLADH) combined with a synthetic flavin cofactor can efficiently oxidize a variety of diols into lactones under mild reaction conditions. nih.gov This enzymatic system demonstrates good selectivity and can produce valuable chiral lactones. nih.gov

Lactams, which are cyclic amides, are often synthesized from lactones. An operationally simple, one-pot method allows for the direct conversion of lactones to a wide range of N-substituted lactams using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a mediator at room temperature. nih.gov Therefore, a two-step sequence involving the initial oxidation of a cyclic diol to a lactone, followed by amidation and cyclization, provides a synthetic pathway from diols to lactams. nih.govnih.gov

Role in Renewable Energy and Hydrogen Storage Systems

Cyclic diols and their derivatives are emerging as significant compounds in the pursuit of sustainable energy solutions, particularly in the context of chemical hydrogen storage. Their molecular structure allows for reversible hydrogenation and dehydrogenation processes, making them candidates for Liquid Organic Hydrogen Carriers (LOHCs).

Development of Liquid Organic Hydrogen Carriers (LOHCs)

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe storage and transportation of hydrogen, addressing the low volumetric energy density of hydrogen gas at ambient conditions. mdpi.com The core principle of an LOHC system involves the catalytic hydrogenation of a hydrogen-lean organic molecule (the LOHC−) for storage, and its subsequent catalytic dehydrogenation to release hydrogen (H₂) on demand, returning the molecule to its hydrogen-lean state (LOHC+). nih.govacs.org This process creates a closed, recyclable loop suitable for large-scale energy transport. taylorandfrancis.com

While established LOHC systems often utilize aromatic compounds like toluene (B28343) or dibenzyltoluene, research has expanded to include oxygen-containing compounds, such as cyclic diols. mdpi.comresearchgate.net One notable example is the investigation of cyclopentane-1,3-diol as a potential building block for fuels and polymers. nih.gov Its synthesis can be approached from hemicellulose-derived furfural, highlighting a pathway from renewable bio-derived feedstock. nih.gov The chemical stability of its precursor, cyclopentane-1,3-dione, allows for high-yield hydrogenation under concentrated conditions, which is a favorable characteristic for an LOHC system. nih.gov

The general process for LOHC systems involves an exothermic hydrogenation step, typically conducted at temperatures between 150–200°C and pressures of 30–50 bar. taylorandfrancis.com The subsequent hydrogen release, or dehydrogenation, is an endothermic process requiring higher temperatures, often in the range of 423–673 K. nih.gov

Table 1: Comparison of General LOHC Systems

FeatureHomocyclic Aromatics (e.g., Toluene)N-Heterocyclic Compounds (e.g., N-ethylcarbazole)Oxygen-Containing Compounds (e.g., Cyclic Diols)
Hydrogen Capacity High (e.g., ~6.2 wt% for Toluene) researchgate.netHigh (5.3–7.3 wt%) mdpi.comVariable, under investigation nih.gov
Dehydrogenation Temp. High (~300 °C) mdpi.comLower than homocyclic counterparts mdpi.comDependent on specific structure nih.gov
Key Advantage High storage density, established chemistry mdpi.comFavorable thermodynamics and kinetics mdpi.comPotential for bio-derivation, different reaction pathways nih.gov
Key Challenge High dehydrogenation temperature, slow kinetics mdpi.comHigh melting points of many derivatives mdpi.comBalancing stability and reactivity nih.gov

This table is interactive. Click on the headers to sort.

Hydrogenation-Dehydrogenation Cycles Involving Cyclic Diol Derivatives

The reversibility of the hydrogenation-dehydrogenation cycle is critical for any LOHC's viability. researchgate.net For cyclic diol derivatives, this cycle involves the conversion of a dione (B5365651) or other unsaturated precursor to a diol, and the reverse reaction to release hydrogen.

In the case of cyclopentane-1,3-dione, its hydrogenation to cyclopentane-1,3-diol has been systematically studied using a commercial Ruthenium on carbon (Ru/C) catalyst. nih.gov Research has shown that reaction parameters such as temperature, H₂ pressure, and solvent choice significantly impact the reaction rate and the suppression of undesired side reactions like dehydration. nih.gov Under optimized conditions, a 78% yield for cyclopentane-1,3-diol was achieved, demonstrating the efficiency of the hydrogenation step. nih.gov

A key aspect of this specific conversion is the stereochemistry of the resulting diol. The hydrogenation of cyclopentane-1,3-dione naturally produces a cis:trans isomer ratio of 7:3. nih.gov However, at elevated temperatures, the diol can undergo epimerization, leading to a higher proportion of the trans product, an effect that has been rationalized using Density Functional Theory (DFT) from a thermodynamic perspective. nih.gov The ability to control or predict the isomeric ratio is important for ensuring consistency in the properties of the hydrogen-rich carrier. The subsequent dehydrogenation would reverse this process, releasing H₂ and regenerating the dione for the next cycle.

Supramolecular Chemistry and Materials Science

The hydroxyl groups of cyclic diols and related polycyclitols provide a powerful tool for directing the formation of ordered, non-covalent structures. This has led to their application in creating complex molecular architectures and functional materials through self-assembly.

Self-Assembly of Polycyclitols and Polyols

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to assemble molecular building blocks into well-defined, higher-order structures. researchgate.netnih.gov Polycyclitols are particularly effective in this regard due to their multiple, stereochemically defined hydroxyl groups, which act as predictable hydrogen bond donors and acceptors.

Crystal engineering studies have demonstrated that by designing conformationally locked polycyclitols, it is possible to pre-program the intermolecular hydrogen bonding patterns. iisc.ac.in For instance, intramolecular hydrogen bonds between strategically placed hydroxyl groups can dictate the geometry of the remaining hydroxyls available for intermolecular interactions, thereby guiding the assembly into specific packing patterns. iisc.ac.in This approach simplifies the prediction and design of crystal structures from molecular components. iisc.ac.in

Carbohydrates, which are a form of polyol, also exhibit sophisticated self-assembly. nih.gov Research on a synthetic d-glucose (B1605176) disaccharide showed that it assembles into highly crystalline, left-handed helical fibers. nih.gov By correlating this supramolecular architecture with the local crystal organization, researchers could rationally design new materials. Using the enantiomeric l-glucose (B1675105) disaccharide resulted in right-handed helical fibers, while a racemic mixture of the two formed flat lamellae. nih.gov This demonstrates that molecular-level chirality can be used to control the macroscopic helicity and morphology of the resulting material. nih.gov

Development of Responsive Materials and Sensors

The principles of self-assembly in polyols can be extended to create "smart" materials that respond to external stimuli. These materials can change their properties or structure in response to changes in their environment, such as the presence of a specific analyte, temperature shifts, or pH changes.

One proof-of-concept study for analyte-responsive polymers (ARPs) involved fusing an elastin-like polymer with a peptide recognition element for a specific protein domain. acs.org The binding of the target protein to the polymer altered the polymer's conformational dynamics and temperature-dependent self-assembly behavior. acs.org While not directly using a simple cyclic diol, this illustrates the principle that ligand binding can be transduced into a macroscopic change in a self-assembling system.

The ordered structures formed by polycyclitols can create specific binding pockets or pores. iisc.ac.in The chemical functionalization of these molecules provides a route to introduce chemically active groups at the perimeter of these pores, which could be designed to interact with specific guest molecules, forming the basis for a sensor. mdpi.com The disruption or alteration of the self-assembled structure upon binding of a guest could lead to a detectable signal, such as a change in optical or mechanical properties.

Exploration of Biological Activities (Non-Human and In Vitro Contexts)

Cyclitols, a class of compounds that includes cyclic diols and their derivatives, are widespread in nature, especially in plants, and exhibit a range of important biological functions at the cellular level. researchgate.net These activities have been observed in non-human organisms and through in vitro studies.

In plants, cyclitols like D-pinitol play a crucial role as physiological cellular modulators and in chemical defense against unfavorable environmental conditions, such as drought and high salinity. researchgate.net They function as osmoregulators, helping to maintain cellular integrity under stress. researchgate.net

At a more fundamental level, cyclitols are involved in numerous essential cellular processes. researchgate.net In vitro studies and observations in various organisms have shown their importance in:

Signal Transduction: As precursors to molecules like inositol (B14025) triphosphate, which acts as a secondary messenger in cellular signaling pathways. researchgate.net

Membrane Biogenesis: As components of phospholipids, such as phosphatidylinositol, which are vital for the structure and function of cell membranes. researchgate.net

Ion Channel Physiology: Influencing the function of ion channels within cell membranes. researchgate.net

Phosphate Storage: Acting as a storage form for phosphate in some biological systems. researchgate.net

Antioxidant Activity: Neutralizing harmful reactive oxygen species within the cell. researchgate.net

Table 2: Selected In Vitro and Non-Human Biological Roles of Cyclitols

Cyclitol DerivativeBiological Role/ActivityContextCitation
Myo-inositol Precursor for phosphatidylinositol and inositol triphosphateSignal transduction, membrane structure researchgate.net
D-pinitol Osmoregulation, chemical defensePlants under water or salt stress researchgate.net
General Cyclitols Antioxidant activityCellular function researchgate.net
General Cyclitols Involvement in cell wall formationCellular function researchgate.net

This table is interactive. Click on the headers to sort.

These functions underscore the fundamental importance of cyclitols to cell biology, completely independent of any human therapeutic context. researchgate.net

Antifungal Activity Against Fungal Pathogens (In Vitro and In Vivo Non-Human)

Certain cyclic diols have demonstrated notable antifungal properties against a range of fungal pathogens. A prominent example is the family of cembratrien-diols (CBT-diols), which are carbocyclic diterpenes found in tobacco plants. Research has highlighted the efficacy of α- and β-CBT-diol isomers against Botrytis cinerea, the fungus responsible for gray mold disease in many crops.

In vitro studies have shown that CBT-diols can effectively inhibit the growth of both wild-type and multi-resistant strains of B. cinerea. The half-maximal effective concentration (EC50) for this inhibition has been reported to be in the range of 9.67 to 16.38 µg/mL. nih.gov The primary mechanism of this antifungal action appears to be the disruption of the fungal cell membrane's integrity, leading to the disintegration of organelles, rather than damage to the cell wall itself. nih.gov This increased membrane permeability results in the leakage of cellular contents. nih.gov

In vivo studies on various fruits have corroborated these findings. When applied at a concentration of 200 µg/mL, CBT-diols achieved an inhibition rate of 71.9% to 84.2% against B. cinerea. nih.gov These results underscore the potential of biologically derived cyclic diols as effective botanical fungicides.

**Table 1: In Vitro and In Vivo Antifungal Activity of Cembratrien-diols (CBT-diols) against *Botrytis cinerea***

ParameterFindingReference
In Vitro Activity
Target PathogenBotrytis cinerea (wild and multi-resistant strains) nih.gov
EC509.67–16.38 µg/mL nih.gov
Mechanism of ActionDamage to membrane system integrity nih.gov
In Vivo Activity
Test SystemVarious fruits nih.gov
Concentration200 µg/mL nih.gov
Inhibition Rate71.9%–84.2% nih.gov

Enzyme Inhibition Studies (e.g., Elastase, Carbonic Anhydrase In Vitro)

The specific structural conformations of cyclic compounds make them interesting candidates for enzyme inhibition studies.

Elastase Inhibition

While research on simple cyclic diols as potent elastase inhibitors is limited, studies on related cyclic structures have shown promise. For instance, functionalized cyclic sulfamides have been designed as reversible inhibitors of human leukocyte elastase. Compounds based on a 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold have demonstrated micromolar inhibitory activity against this enzyme. frontiersin.org This suggests that cyclic scaffolds can serve as a template for the development of selective elastase inhibitors.

Carbonic Anhydrase Inhibition

Cyclic diols and their precursors have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A study demonstrated that 5-, 6-, and 8-membered ring cyclic sulfates could be converted by CA II into the corresponding cyclic diols. nih.gov The resulting cyclic diols, as well as the parent sulfate (B86663) esters, were then tested for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.gov

The inhibition constants (Ki) for these cyclic compounds varied depending on the specific hCA isoform. For hCA II, the inhibition constants were in the range of 2.13–32.4 µM, indicating a significant inhibitory effect. nih.gov The inhibitory activity against other isoforms such as hCA I, hCA IV, and hCA VI was also observed, with Ki values ranging from 32.7 to 423 µM for hCA I, 13.7 to 234 µM for hCA IV, and 76 to 278 µM for hCA VI. nih.gov

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Cyclic Diols and their Sulfate Esters

hCA IsoformRange of Inhibition Constants (Ki)Reference
hCA I32.7–423 µM nih.gov
hCA II2.13–32.4 µM nih.gov
hCA IV13.7–234 µM nih.gov
hCA VI76–278 µM nih.gov

Endocrine Disruptive Potential in Model Organisms (Non-Human)

The potential for chemicals to interfere with the endocrine system is a significant area of toxicological research. Endocrine disrupting chemicals (EDCs) can mimic or block hormones, affecting various physiological processes. frontiersin.orgresearchgate.net Animal models are crucial for assessing the potential endocrine-disrupting effects of chemical compounds. nih.gov

While extensive research exists on well-known EDCs like bisphenol A (BPA) and phthalates, specific studies focusing on a broad range of simple cyclic diols are limited. nih.gov However, research into related compounds provides some insights. For example, a study on bis(4-hydroxyphenyl)methanes, which can incorporate a cyclic hydrophobic structure, investigated their estrogenic activity. nih.gov It was found that a derivative bearing a 3,3-dimethylcyclohexyl group exhibited potent binding affinity to the estrogen receptor α (ERα), comparable to that of estradiol. nih.gov These compounds with high receptor-binding affinity demonstrated predominantly agonistic (hormone-mimicking) activity in a human breast cancer cell line (MCF-7). nih.gov This highlights that cyclic moieties can significantly influence the interaction of molecules with hormone receptors.

Source of Chemical Compounds for Advanced Materials (Biologically Derived)

Biologically derived cyclic diols are emerging as valuable building blocks for the synthesis of advanced and sustainable materials, particularly biodegradable polymers. These bio-based monomers offer a renewable alternative to petroleum-based feedstocks.

A key example is the use of cyclic diolides, which are cyclic dimers of hydroxy acids, in the production of polyhydroxyalkanoates (PHAs). nih.gov PHAs are a class of biodegradable polyesters with a wide range of properties suitable for applications in packaging and biomedical fields. frontiersin.org Chemical synthesis of PHAs through the ring-opening polymerization (ROP) of cyclic esters offers an alternative to bacterial fermentation, which can be costly. nih.govresearchgate.net

Specifically, an eight-membered cyclic diolide derived from bio-sourced dimethyl succinate (B1194679) has been utilized to synthesize poly(3-hydroxybutyrate) (P3HB), a common type of PHA. researchgate.net This chemical route allows for the production of P3HB with high isotacticity and high molecular weight, which are crucial for its practical application as a biodegradable thermoplastic. researchgate.net The use of stereoselective catalysts in the ROP of these cyclic diolides enables precise control over the polymer's microstructure and properties. researchgate.netmdpi.com

Furthermore, other bio-based cyclic diols, such as those derived from α-pinene and D-mannitol, have been explored for the synthesis of polyesters with excellent thermal stability and tunable properties. nih.govnih.gov The incorporation of these rigid bicyclic structures into the polymer backbone can yield materials that mimic the properties of some fossil-based aromatic polymers. nih.gov These bio-based polyesters also show potential for chemical recyclability and enzymatic degradation. nih.gov

Q & A

Q. What experimental methodologies are recommended to assess Cyclodiol’s induction of hepatic enzyme activity?

  • Methodological Guidance :
    • Use in vivo models (e.g., rodent studies) to measure cytochrome P450 enzyme levels pre- and post-Cyclodiol exposure. Include control groups to isolate enzyme induction effects from confounding variables (e.g., diet, baseline enzyme activity).
    • Employ HPLC or LC-MS for quantitative analysis of enzyme activity biomarkers (e.g., CYP3A4 substrates). Reference established protocols for liver enzyme assays to ensure reproducibility .
    • For clinical studies, apply PICOT framework to define population, intervention (this compound dosage), comparison (placebo/control), outcomes (enzyme activity changes), and time frame (acute vs. chronic exposure) .

Q. How can researchers design studies to evaluate this compound’s potential for habituation or dependence?

  • Methodological Guidance :
    • Conduct longitudinal behavioral assays in animal models (e.g., conditioned place preference, self-administration tests). Monitor withdrawal symptoms upon cessation.
    • In human studies, use validated scales (e.g., DSM-5 criteria for substance use disorders) combined with pharmacokinetic profiling to correlate habituation with metabolite accumulation .
    • Ensure ethical compliance: Include informed consent protocols and ethical review board approvals, especially for studies involving human subjects .

Q. What are the key considerations for synthesizing existing literature on this compound’s GABAergic interactions?

  • Methodological Guidance :
    • Perform systematic reviews using databases like PubMed, Web of Science, and EMBASE. Search terms: “this compound AND GABA receptors,” “this compound AND enzyme induction.”
    • Categorize findings by study type (e.g., in vitro, in vivo, clinical trials) and highlight contradictions (e.g., conflicting reports on GABA receptor affinity vs. enzyme induction effects). Use tools like PRISMA for transparency .
    • Critically appraise sources: Prioritize peer-reviewed journals and avoid non-indexed platforms (e.g., ) .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual mechanisms (GABA modulation vs. enzyme induction) be resolved?

  • Methodological Guidance :
    • Apply iterative hypothesis testing: Design experiments isolating each mechanism (e.g., GABA receptor knockout models to study enzyme induction independently).
    • Use meta-analysis to quantify effect sizes across studies. For example, pool data from 10+ clinical trials to determine if GABAergic effects are dose-dependent or confounded by enzyme activity .
    • Leverage computational modeling (e.g., molecular docking simulations) to predict this compound’s binding affinity to GABA receptors versus hepatic enzymes .

Q. What advanced statistical approaches are suitable for analyzing this compound’s pharmacokinetic interactions with other CNS drugs?

  • Methodological Guidance :
    • Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess drug-drug interactions (e.g., this compound with benzodiazepines). Parameters: clearance rates, volume of distribution, and enzyme inhibition constants.
    • Use multivariate regression to control for covariates (e.g., age, liver function). Tools: NONMEM, Monolix, or R packages like nlme .
    • Validate findings with in vitro hepatocyte assays to confirm metabolic pathways .

Q. How can researchers optimize experimental designs to mitigate bias in this compound’s neurobehavioral studies?

  • Methodological Guidance :
    • Implement double-blind, placebo-controlled trials with randomized allocation. For animal studies, use automated behavioral tracking systems to reduce observer bias.
    • Pre-register hypotheses and analysis plans on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
    • Conduct sensitivity analyses to evaluate the impact of missing data or outliers .

Data Synthesis & Reporting

What frameworks are recommended for structuring research questions on this compound’s therapeutic efficacy vs. safety?

  • Methodological Guidance :
    • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

“Does chronic this compound administration (≥6 weeks) in patients with anxiety disorders improve GABAergic signaling without inducing clinically significant hepatotoxicity?”

  • For safety studies, use GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) to rank evidence quality .

Q. How should researchers document this compound’s experimental protocols for reproducibility?

  • Methodological Guidance :
    • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Detail synthesis routes, purity assays (HPLC chromatograms), and spectral data (NMR, IR) in supplementary materials.
    • For in vivo studies, report animal strain, dosing regimens, and environmental conditions (e.g., circadian cycle) .

Tables: Key Data Points for this compound Research

Parameter Recommended Method Reference
Hepatic enzyme inductionLC-MS quantification of CYP3A4 activity
GABA receptor affinityRadioligand binding assays (IC₅₀ values)
Habituation potentialConditioned place preference tests
Pharmacokinetic interactionsPK-PD modeling with NONMEM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.